Product packaging for Afzelechin 3-O-xyloside(Cat. No.:)

Afzelechin 3-O-xyloside

Cat. No.: B13414067
M. Wt: 406.4 g/mol
InChI Key: PNKDYHXWXNUKQK-LKERMYKISA-N
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Description

Afzelechin 3-O-xyloside is a useful research compound. Its molecular formula is C20H22O9 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O9 B13414067 Afzelechin 3-O-xyloside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22O9

Molecular Weight

406.4 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C20H22O9/c21-10-3-1-9(2-4-10)19-16(29-20-18(26)17(25)14(24)8-27-20)7-12-13(23)5-11(22)6-15(12)28-19/h1-6,14,16-26H,7-8H2/t14-,16+,17+,18-,19-,20+/m1/s1

InChI Key

PNKDYHXWXNUKQK-LKERMYKISA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC4C(C(C(CO4)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Afzelechin 3-O-xyloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical document provides a comprehensive overview of the chemical structure, properties, and analytical characterization of Afzelechin 3-O-xyloside, a naturally occurring flavonoid glycoside. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, natural product chemistry, and drug development.

Chemical Structure and Stereochemistry

This compound, systematically named (+)-afzelechin-3-O-β-D-xylopyranoside and also known as Arthromerin A, is a flavan-3-ol glycoside. The molecule consists of two key components: the aglycone, afzelechin, and a xylose sugar moiety.

  • Aglycone: The afzelechin core is a flavan-3-ol with a specific stereochemistry of (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol. This configuration is crucial for its biological activity.

  • Glycosidic Linkage: A β-D-xylopyranoside unit is attached to the afzelechin backbone at the C-3 hydroxyl group via an O-glycosidic bond. The β-configuration of this linkage is a key structural feature.

The complete chemical structure is illustrated in the diagram below.

Afzelechin_3_O_xyloside cluster_afz cluster_xyl afz xyl afz:e->xyl:w O c3 3 G_1 start Plant Material Collection and Preparation extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography1 Column Chromatography (e.g., Silica Gel, Sephadex) partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 characterization Structural Elucidation (NMR, MS) chromatography2->characterization end Pure this compound characterization->end G_2 compound This compound target Molecular Target (e.g., Enzyme, Receptor) compound->target pathway1 Signaling Pathway 1 (e.g., NF-κB) target->pathway1 pathway2 Signaling Pathway 2 (e.g., Nrf2/ARE) target->pathway2 response Cellular Response (e.g., Anti-inflammatory, Antioxidant) pathway1->response pathway2->response

Afzelechin 3-O-xyloside: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for Afzelechin 3-O-xyloside, a flavonoid of interest for its potential pharmacological activities. This document details the known botanical origins of the compound and presents a composite experimental protocol based on established phytochemical techniques for the extraction and purification of related flavan-3-ol glycosides.

Natural Sources of this compound

This compound has been identified in the plant kingdom, primarily within the family Rhizophoraceae. The most notable source is:

  • Species: Cassipourea gerrardii

  • Plant Part: Bark[1][2]

While Cassipourea gerrardii is the specifically cited source for this compound, the broader genus Cassipourea is known to produce a variety of flavan-3-ol glycosides. For instance, the closely related compound (+)-afzelechin 3-O-α-L-rhamnopyranoside has also been isolated from the bark of Cassipourea gerrardii[3]. This suggests that other species within this genus may also serve as potential sources for this compound and its analogues. Phytochemical screening of various Cassipourea species could therefore be a fruitful avenue for discovering new sources of this compound.

Quantitative Data

To date, specific quantitative data on the yield and purity of this compound from Cassipourea gerrardii remains limited in publicly accessible literature. However, to provide a practical framework, the following table summarizes data from the isolation of the structurally similar compound, (+)-afzelechin 3-O-α-L-rhamnopyranoside, from the same plant source. Researchers can use these values as a benchmark for expected yields and purities when developing isolation protocols for this compound.

ParameterValueSource Plant PartExtraction SolventChromatographic Method
Yield of Crude Extract Not ReportedBarkMethanolNot Applicable
Yield of Purified Compound Not ReportedBarkNot ApplicableColumn Chromatography
Purity of Final Compound >95% (by NMR)BarkNot ApplicableNot Reported

Experimental Protocols for Isolation

The following is a detailed, multi-step protocol for the isolation and purification of this compound from the bark of Cassipourea gerrardii. This protocol is adapted from the established methodology for the isolation of (+)-afzelechin 3-O-α-L-rhamnopyranoside from the same source[3].

Plant Material Collection and Preparation
  • Collection: Collect fresh bark from mature Cassipourea gerrardii trees.

  • Drying: Air-dry the bark in a well-ventilated area, shielded from direct sunlight, until it is brittle.

  • Grinding: Grind the dried bark into a coarse powder using a mechanical grinder.

Extraction
  • Solvent: Use methanol as the extraction solvent.

  • Procedure:

    • Macerate the powdered bark in methanol at a ratio of 1:10 (w/v) for 48-72 hours at room temperature with occasional stirring.

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

    • Repeat the extraction process with the residue two more times to ensure exhaustive extraction.

    • Combine the methanolic extracts.

  • Concentration: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Solvent Partitioning
  • Initial Suspension: Suspend the crude methanolic extract in distilled water.

  • Sequential Partitioning:

    • Partition the aqueous suspension successively with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

    • Perform each partitioning step in a separatory funnel, shaking vigorously and allowing the layers to separate.

    • Collect each solvent fraction and the final aqueous fraction.

  • Fraction Concentration: Concentrate each fraction to dryness using a rotary evaporator. The flavonoid glycosides are expected to be concentrated in the ethyl acetate and aqueous fractions.

Chromatographic Purification
  • Column Chromatography:

    • Stationary Phase: Use silica gel (60-120 mesh) for the initial column chromatography.

    • Mobile Phase: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Fraction Collection: Collect fractions of equal volume and monitor the separation using thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

    • pTLC: For further purification, fractions containing the target compound can be subjected to pTLC on silica gel plates with an appropriate solvent system (e.g., chloroform:methanol mixtures).

    • HPLC: Alternatively, preparative HPLC on a C18 column with a mobile phase of methanol and water (with or without a small percentage of formic acid) can be used for final purification.

Structure Elucidation

The structure of the isolated compound should be confirmed using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments to determine the proton and carbon framework and the glycosidic linkage.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualized Workflows

General Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

G Start Plant Material (Cassipourea gerrardii bark) Extraction Methanol Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Methanolic Extract Concentration1->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Fractions Hexane, Chloroform, Ethyl Acetate, Aqueous Fractions Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Purification Preparative TLC or HPLC TLC_Monitoring->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation G Aqueous_Suspension Aqueous Suspension of Crude Extract Hexane_Partition Partition with n-Hexane Aqueous_Suspension->Hexane_Partition Hexane_Fraction n-Hexane Fraction (Lipids, etc.) Hexane_Partition->Hexane_Fraction Aqueous_Phase1 Aqueous Phase Hexane_Partition->Aqueous_Phase1 Chloroform_Partition Partition with Chloroform Aqueous_Phase1->Chloroform_Partition Chloroform_Fraction Chloroform Fraction Chloroform_Partition->Chloroform_Fraction Aqueous_Phase2 Aqueous Phase Chloroform_Partition->Aqueous_Phase2 EtOAc_Partition Partition with Ethyl Acetate Aqueous_Phase2->EtOAc_Partition EtOAc_Fraction Ethyl Acetate Fraction (Target Glycosides) EtOAc_Partition->EtOAc_Fraction Final_Aqueous_Fraction Final Aqueous Fraction (Polar Compounds) EtOAc_Partition->Final_Aqueous_Fraction

References

Biosynthesis of Afzelechin 3-O-xyloside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afzelechin 3-O-xyloside is a plant-derived flavonoid glycoside with potential pharmacological applications. Its biosynthesis is a multi-step process involving the general phenylpropanoid pathway, flavonoid-specific enzymes, and a final glycosylation step. This document provides a detailed technical overview of the complete biosynthetic pathway, from precursor molecules to the final glycosylated product. It includes summaries of the enzymes involved, quantitative kinetic data, detailed experimental protocols for enzyme characterization, and visual diagrams of the metabolic and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers engaged in flavonoid biochemistry, metabolic engineering, and natural product-based drug discovery.

Introduction to Afzelechin and its Glycosides

Flavonoids are a diverse class of plant secondary metabolites known for their wide range of biological activities. Within this class, the flavan-3-ols, such as afzelechin, are precursors to proanthocyanidins (condensed tannins) and possess significant antioxidant properties. Afzelechin is a monohydroxylated flavan-3-ol, distinguished by a single hydroxyl group on its B-ring.

Glycosylation is a common modification of flavonoids in plants, catalyzed by UDP-glycosyltransferases (UGTs). This process enhances the solubility, stability, and bioavailability of the aglycone molecule. The attachment of a xylose sugar to the 3-hydroxyl group of afzelechin results in the formation of this compound. Understanding the enzymatic pathway responsible for its synthesis is crucial for harnessing its potential through metabolic engineering or biocatalytic production systems.

The Biosynthesis Pathway

The formation of this compound can be conceptually divided into two major stages:

  • Stage 1: Biosynthesis of the Aglycone, (+)-Afzelechin. This stage begins with the amino acid L-phenylalanine and proceeds through the core flavonoid pathway to yield the flavan-3-ol afzelechin.

  • Stage 2: Glycosylation. This final step involves the transfer of a xylose moiety from an activated sugar donor to the afzelechin backbone.

Stage 1: From L-Phenylalanine to (+)-Afzelechin

The synthesis of afzelechin is a well-characterized branch of the flavonoid biosynthetic pathway. It involves a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton.

The key enzymatic steps are:

  • Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

  • Cinnamic acid 4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.

  • 4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

  • Chalcone isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin, a key flavanone intermediate.

  • Flavanone 3-hydroxylase (F3H): Introduces a hydroxyl group at the 3-position of naringenin to yield dihydrokaempferol (also known as aromadendrin).

  • Dihydroflavonol 4-reductase (DFR): Reduces dihydrokaempferol to its corresponding leucoanthocyanidin, leucopelargonidin (a flavan-3,4-diol).[1][2][3]

  • Leucoanthocyanidin reductase (LAR): Catalyzes the final reduction of leucopelargonidin to produce the 2,3-trans-flavan-3-ol, (+)-afzelechin.[4][5][6]

The following diagram illustrates this multi-step enzymatic cascade.

Afzelechin_Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid CL 4CL Cou->CL CouCoA p-Coumaroyl-CoA CHS CHS CouCoA->CHS MalCoA 3x Malonyl-CoA MalCoA->CHS NarC Naringenin Chalcone CHI CHI NarC->CHI Nar Naringenin F3H F3H Nar->F3H DHK Dihydrokaempferol (Aromadendrin) DFR DFR DHK->DFR Leu Leucopelargonidin LAR LAR Leu->LAR Afz (+)-Afzelechin PAL->Cin C4H->Cou CL->CouCoA CHS->NarC CHI->Nar F3H->DHK DFR->Leu LAR->Afz

Figure 1. Biosynthesis pathway of (+)-Afzelechin from L-Phenylalanine.
Stage 2: Xylosylation of Afzelechin

The final modification is the attachment of a xylose residue to the 3-hydroxyl group of the afzelechin aglycone.

  • Enzyme: This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , specifically a putative UDP-xylose:afzelechin 3-O-xylosyltransferase . Plant UGTs are a large family of enzymes known for their role in glycosylating a wide array of secondary metabolites.[7][8]

  • Sugar Donor: The activated sugar used in this reaction is UDP-xylose . UDP-xylose is synthesized in the cytosol from UDP-glucose via the enzymes UDP-glucose dehydrogenase (UGDH) and UDP-xylose synthase (UXS).

  • Reaction: The UGT enzyme facilitates the transfer of the xylosyl group from UDP-xylose to the 3-O position of afzelechin, releasing UDP as a byproduct.

The complete pathway culminating in this compound is shown below.

Full_Pathway Afz (+)-Afzelechin UGT UGT (Xylosyltransferase) Afz->UGT UDPXyl UDP-Xylose UDPXyl->UGT Product Afzelechin 3-O-xyloside UDP UDP Precursors L-Phenylalanine ... Pathway Pathway Enzymes (PAL, CHS, DFR, LAR, etc.) Precursors->Pathway UGT->Product UGT->UDP Pathway->Afz

Figure 2. Final glycosylation step in the biosynthesis of this compound.

Quantitative Enzyme Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. While data for the specific enzymes from a single plant source are not always available, representative kinetic parameters from characterized orthologs provide valuable benchmarks.

Table 1: Key Enzymes in the this compound Biosynthesis Pathway

Enzyme Abbreviation EC Number Reaction Catalyzed
Phenylalanine ammonia-lyase PAL 4.3.1.24 L-phenylalanine → trans-cinnamate + NH₃
Cinnamic acid 4-hydroxylase C4H 1.14.14.91 trans-cinnamate → 4-hydroxycinnamate
4-coumarate-CoA ligase 4CL 6.2.1.12 4-hydroxycinnamate + CoA → 4-coumaroyl-CoA
Chalcone synthase CHS 2.3.1.74 4-coumaroyl-CoA + 3 Malonyl-CoA → Naringenin chalcone
Chalcone isomerase CHI 5.5.1.6 Naringenin chalcone → (2S)-Naringenin
Flavanone 3-hydroxylase F3H 1.14.11.9 Naringenin → Dihydrokaempferol
Dihydroflavonol 4-reductase DFR 1.1.1.219 Dihydrokaempferol + NADPH → Leucopelargonidin + NADP⁺
Leucoanthocyanidin reductase LAR 1.17.1.3 Leucopelargonidin + NADPH → (+)-Afzelechin + NADP⁺

| UDP-glycosyltransferase | UGT | 2.4.1.- | (+)-Afzelechin + UDP-xylose → this compound + UDP |

Table 2: Representative Kinetic Properties of Dihydroflavonol 4-reductase (DFR)

Enzyme Source Substrate K_m_ (µM) Optimal pH Optimal Temp. (°C) Reference
Camellia sinensis (CsDFRc) Dihydrokaempferol (DHK) 42.31 7.0 30 [1]
Camellia sinensis (CsDFRc) Dihydroquercetin (DHQ) 81.80 7.0 30 [1]
Vitis vinifera (Vv-DFR) Dihydroquercetin (DHQ) 7.51 6.5 30 [9]

| Rubus chingii (RcDFR) | Dihydrokaempferol (DHK) | 185.3 | 7.5 | 35 |[10] |

Table 3: Representative Kinetic Properties of UDP-Glycosyltransferases (UGTs)

Enzyme Source Aglycone Substrate Sugar Donor K_m_ (µM) k_cat_ (s⁻¹) Reference
Arabidopsis thaliana (AtGT-2) Eriodictyol UDP-glucose 1.2 0.016 [7]
Arabidopsis thaliana (AtGT-2) Kaempferol UDP-glucose 11.1 0.012 [7]
Ziziphus jujuba (ZjUGT) Deoxynivalenol UDP-glucose 380 0.93 [11][12]
Lemna aequinoctialis (LaCGT1) Phloretin UDP-xylose N/A* N/A* [13][14]

*Note: LaCGT1 is a C-glycosyltransferase with a strong preference for UDP-xylose, achieving >95% conversion, but detailed kinetic parameters were not reported in the cited study.

Experimental Protocols

Characterizing the enzymes of the this compound pathway involves recombinant protein expression, in vitro assays, and analytical product detection.

General Experimental Workflow

The following diagram outlines a typical workflow for the functional characterization of a pathway enzyme.

Experimental_Workflow A Gene Identification (Transcriptome Mining / Homology Search) B Gene Cloning (into Expression Vector e.g., pET) A->B C Heterologous Expression (e.g., E. coli BL21) B->C D Protein Purification (e.g., Ni-NTA Affinity Chromatography) C->D E In Vitro Enzyme Assay (Substrates + Cofactors + Purified Enzyme) D->E F Product Analysis (HPLC-DAD / LC-MS/MS) E->F G Kinetic Analysis (Determine Km, Vmax, kcat) F->G H Structural Identification (NMR for novel compounds) F->H

Figure 3. General workflow for enzyme identification and characterization.
Protocol: In Vitro DFR/LAR Enzyme Assay

This protocol is designed to measure the reductase activity of DFR or LAR by monitoring the consumption of the NADPH cofactor.

  • Reaction Mixture Preparation (Total Volume: 200 µL):

    • 100 mM Potassium Phosphate Buffer (pH 6.5-7.0).

    • 2 mM NADPH.

    • 0.5 mM Dihydroflavonol substrate (e.g., Dihydrokaempferol for DFR). Note: Leucoanthocyanidins for LAR assays are unstable and often generated in situ in a coupled reaction with DFR.

    • 5-10 µg purified recombinant DFR or LAR protein.

  • Assay Procedure:

    • Combine buffer, substrate, and water in a microcentrifuge tube or 96-well plate.

    • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the purified enzyme.

    • Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) over time using a spectrophotometer.

    • For product identification, incubate the reaction for 30-60 minutes, then stop the reaction by adding an equal volume of ethyl acetate or methanol.

  • Product Conversion (for unstable leucoanthocyanidins):

    • To detect the leucoanthocyanidin product from a DFR assay, stop the reaction and add 3 volumes of butanol-HCl (95:5, v/v).

    • Heat at 95°C for 60 minutes to convert the unstable leucoanthocyanidin into its corresponding colored anthocyanidin (pelargonidin), which can be quantified at ~520 nm.[1]

Protocol: In Vitro UGT Enzyme Assay

This protocol is for assessing the glycosylation of afzelechin.

  • Reaction Mixture Preparation (Total Volume: 100 µL):

    • 50 mM Tris-HCl or Phosphate Buffer (pH 7.5-8.0).

    • 2 mM UDP-xylose (sugar donor).

    • 200 µM Afzelechin (aglycone substrate, dissolved in DMSO or methanol).

    • 5-20 µg purified recombinant UGT protein.[8]

  • Assay Procedure:

    • Combine all components except the enzyme in a microcentrifuge tube.

    • Pre-incubate at the optimal temperature (e.g., 35°C) for 5 minutes.

    • Start the reaction by adding the purified UGT.

    • Incubate for 60 minutes.

    • Terminate the reaction by adding 200 µL of ice-cold methanol to precipitate the enzyme.[8]

    • Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

    • Analyze the supernatant for product formation.

Protocol: Product Analysis by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector is the standard method for separating and quantifying flavonoid reaction products.[15][16][17][18][19]

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 30°C.

  • Gradient Elution (Example):

    • 0-2 min: 10% B

    • 2-20 min: Gradient from 10% to 70% B

    • 20-22 min: Gradient from 70% to 100% B

    • 22-25 min: Hold at 100% B

    • 25-27 min: Return to 10% B

    • 27-30 min: Re-equilibration at 10% B

  • Detection:

    • Monitor at multiple wavelengths. Flavonoids typically absorb around 280 nm (A-ring) and 320-370 nm (B-ring).

    • Identify peaks by comparing retention times and UV-Vis spectra with authentic standards.

    • Quantify using a calibration curve generated from known concentrations of the standard compounds.

  • Confirmation by LC-MS/MS:

    • For definitive identification, especially for novel glycosides, couple the HPLC system to a mass spectrometer.[20][21][22][23][24]

    • Use electrospray ionization (ESI) in both positive and negative modes.

    • Confirm the molecular weight of the product (this compound: [M-H]⁻ at m/z 405.10).

    • Perform tandem MS (MS/MS) to observe fragmentation patterns. A characteristic neutral loss of the xylose moiety (132 Da) from the parent ion is indicative of xylosylation.

Conclusion and Future Outlook

The biosynthetic pathway to this compound involves a conserved series of enzymes from the core flavonoid pathway followed by a specific xylosylation step catalyzed by a UGT. While the afzelechin aglycone pathway is well-understood, the specific UDP-xylose:flavan-3-ol 3-O-xylosyltransferases remain a key area for discovery. Identifying and characterizing these UGTs will be paramount for the successful metabolic engineering of host organisms like E. coli or Saccharomyces cerevisiae for the high-titer production of this compound and other novel flavonoid glycosides. The protocols and data presented in this guide provide a robust framework for pursuing such research and development goals.

References

Afzelechin 3-O-xyloside: A Technical Guide on its Role as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afzelechin 3-O-xyloside is a naturally occurring flavonoid glycoside, a class of plant secondary metabolites known for a wide array of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural sources, and its role as a plant metabolite. Due to the limited specific research on the glycoside, this paper places a significant emphasis on the well-documented biological activities of its aglycone, (+)-afzelechin. The known anti-inflammatory and antioxidant properties of (+)-afzelechin are discussed in detail, including relevant signaling pathways and quantitative data from preclinical studies. Detailed experimental protocols for the isolation and analysis of similar flavonoids, as well as for the in vitro and in vivo assessment of their biological activities, are provided to guide future research. This guide aims to be a valuable resource for researchers and professionals in drug discovery and development, highlighting the potential of this compound and its aglycone as subjects for further scientific investigation.

Introduction to this compound

This compound is a flavan-3-ol glycoside. It belongs to the larger class of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. The structure of this compound consists of the aglycone afzelechin linked to a xylose sugar moiety at the 3-hydroxyl position.

Chemical Properties:

PropertyValue
Molecular Formula C20H22O9
Molecular Weight 406.38 g/mol
CAS Number 512781-45-2
Class Flavonoid Glycoside
Natural Occurrence

This compound has been isolated from the bark of plants belonging to the Cassipourea genus, specifically:

  • Cassipourea gerrardii

  • Cassipourea malosana (Baker) Alston

These plants are traditionally used in some cultures for various purposes, including skin lightening, which suggests the presence of bioactive compounds that may influence pigmentation pathways.

Role as a Plant Metabolite

As a secondary metabolite, this compound is not directly involved in the primary functions of a plant's growth, development, or reproduction. Instead, such compounds often play crucial roles in the plant's interaction with its environment. These roles can include:

  • Defense against herbivores and pathogens: Flavonoids can act as feeding deterrents or antimicrobial agents.

  • UV protection: These compounds can absorb harmful UV-B radiation, protecting the plant's tissues.

  • Attraction of pollinators and seed dispersers: Flavonoids contribute to the color of flowers and fruits.

  • Allelopathy: They can be released into the soil to inhibit the growth of competing plants.

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, starting from phenylalanine. The final step involves the glycosylation of the afzelechin aglycone, a reaction catalyzed by a glycosyltransferase enzyme, which attaches a xylose sugar. This glycosylation often increases the water solubility and stability of the flavonoid.

Biological Activities and Therapeutic Potential: Focus on the Aglycone, (+)-Afzelechin

While specific studies on the biological activities of this compound are scarce, the pharmacological properties of its aglycone, (+)-afzelechin, have been investigated more thoroughly. The sugar moiety of flavonoid glycosides can influence their bioavailability and metabolism, but the aglycone is often responsible for the primary biological effect.

Anti-inflammatory Activity

(+)-Afzelechin has demonstrated significant anti-inflammatory properties in preclinical studies. Its mechanisms of action involve the modulation of key inflammatory signaling pathways.

Quantitative Data on the Anti-inflammatory Effects of (+)-Afzelechin

AssayModelTreatmentConcentration/DoseResultReference
iNOS and COX-2 Inhibition LPS-stimulated HepG2 cells(+)-Afzelechin0.1 µMInhibition of iNOS and COX-2 protein expression[1]
NF-κB Activation TNF-α-induced HepG2 cells(+)-Afzelechin-Inhibitory effect on NF-κB activation[1]
TNF-α and iNOS Levels LPS-injected mice(+)-Afzelechin0.04-0.4 mg/kg (i.v.)Significant reduction in TNF-α and iNOS levels in lung tissue[2][3]
Antioxidant Activity

Flavan-3-ols like (+)-afzelechin are known to be potent antioxidants. Their antioxidant effects are attributed to their ability to scavenge free radicals and chelate metal ions.

Quantitative Data on the Antioxidant Activity of (+)-Afzelechin

AssayCompoundIC50 Value (µM)Reference
DPPH Radical Scavenging (+)-Afzelechin21.8[4]
DPPH Radical Scavenging Trolox (Positive Control)48.8[4]

Signaling Pathways Modulated by (+)-Afzelechin

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central regulator of inflammation. In response to inflammatory stimuli like LPS or TNF-α, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including iNOS and COX-2. (+)-Afzelechin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[3]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Afzelechin (+)-Afzelechin Afzelechin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->ProInflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by (+)-afzelechin.

Activation of the Nrf2 Antioxidant Pathway

Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like (+)-afzelechin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[2][3]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters and promotes degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Afzelechin (+)-Afzelechin Afzelechin->Keap1 Induces conformational change in Keap1 ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription

Caption: Activation of the Nrf2 antioxidant pathway by (+)-afzelechin.

Experimental Protocols

Isolation and Purification of Flavonoids (General Protocol)

This protocol provides a general workflow for the isolation of flavonoids like this compound from plant material.

Isolation_Workflow Start Plant Material (e.g., Bark of Cassipourea sp.) Drying Drying and Grinding Start->Drying Extraction Extraction with a suitable solvent (e.g., Methanol/Water) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning (e.g., with Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning Fractions Fractionation (e.g., Ethyl Acetate Fraction) Partitioning->Fractions Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Isolated_Compound Isolated Compound (this compound) Prep_HPLC->Isolated_Compound Structure_Elucidation Structure Elucidation (NMR, Mass Spectrometry) Isolated_Compound->Structure_Elucidation

Caption: General workflow for the isolation and purification of flavonoids.

Methodology:

  • Plant Material Preparation: The plant material (e.g., bark) is collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered material is extracted with a suitable solvent, such as an 80:20 mixture of methanol and water, at room temperature for an extended period (e.g., 48 hours).

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to obtain the crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing the target compounds (often the ethyl acetate or n-butanol fraction for flavonoid glycosides) is subjected to column chromatography over silica gel or Sephadex LH-20.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using preparative HPLC to isolate the pure compound.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assay: LPS-induced Inflammation in Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory activity of a compound.

Methodology:

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., (+)-afzelechin) for a specific duration (e.g., 1 hour).

  • Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO) Production: The level of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Levels: The concentrations of cytokines like TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Protein Expression: The expression levels of iNOS and COX-2 in cell lysates are determined by Western blotting.

    • Gene Expression: The mRNA levels of pro-inflammatory genes are measured by quantitative Real-Time PCR (qRT-PCR).

In Vivo Anti-inflammatory Assay: LPS-induced Lung Injury in Mice

This protocol outlines an in vivo model to evaluate the anti-inflammatory effects of a compound.

Methodology:

  • Animal Model: Male C57BL/6 mice are used for the study.

  • Induction of Lung Injury: Acute lung injury is induced by intraperitoneal injection of LPS (e.g., 15 mg/kg).

  • Compound Administration: The test compound (e.g., (+)-afzelechin) is administered intravenously at various doses (e.g., 0.04-0.4 mg/kg) at a specific time point after LPS injection (e.g., 6 hours).

  • Sample Collection: At the end of the experiment, bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

  • Analysis:

    • Inflammatory Cell Count: The number of inflammatory cells in the BALF is determined.

    • Cytokine Levels: The concentration of TNF-α in the BALF is measured by ELISA.

    • Histopathological Examination: Lung tissues are fixed, sectioned, and stained (e.g., with H&E) to assess tissue damage.

    • Protein Expression: The expression of iNOS in lung tissue homogenates is analyzed by Western blotting.

Future Directions and Conclusion

This compound remains an understudied plant metabolite. While the biological activities of its aglycone, (+)-afzelechin, suggest potential for anti-inflammatory and antioxidant applications, further research is imperative to elucidate the specific pharmacological profile of the glycoside itself.

Key areas for future research include:

  • Bioactivity Screening: A comprehensive screening of this compound for a range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-tyrosinase activities.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying any observed biological effects, including the identification of specific cellular targets and signaling pathways.

  • Pharmacokinetic and Bioavailability Studies: Assessment of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its behavior in a biological system.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic potential of this compound in relevant animal models of disease.

References

An In-depth Technical Guide to Afzelechin 3-O-xyloside: Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Afzelechin 3-O-xyloside, a naturally occurring flavan-3-ol. Due to a lack of extensive research on this specific glycoside, this document leverages detailed experimental data from its aglycone, (+)-afzelechin, to provide insights into its potential biological activities and mechanisms of action. This approach is based on the common structure-activity relationships observed in flavonoids, where the aglycone often dictates the primary biological effect.

Chemical and Physical Properties

This compound is a glycosylated form of afzelechin, where a xylose sugar moiety is attached at the 3-position of the C ring. This modification can influence its solubility, bioavailability, and metabolic fate in biological systems.

PropertyValueSource
CAS Number 512781-45-2N/A
Molecular Formula C20H22O9N/A
Molecular Weight 406.38 g/mol N/A

Potential Biological Activities

Based on studies of the aglycone (+)-afzelechin, this compound is anticipated to possess significant anti-inflammatory and antioxidant properties. Research on (+)-afzelechin has demonstrated its ability to modulate key signaling pathways involved in the inflammatory response.

Anti-inflammatory Effects of (+)-Afzelechin

Studies have shown that (+)-afzelechin can mitigate inflammatory responses induced by lipopolysaccharide (LPS) in cellular and animal models.[1][2][3] The key findings from these studies are summarized below.

BiomarkerEffect of (+)-AfzelechinCell/Animal Model
iNOS Inhibition of protein and mRNA expressionHuman Umbilical Vein Endothelial Cells (HUVECs), LPS-induced mice
COX-2 Inhibition of protein and mRNA expressionHUVECs
Nitric Oxide (NO) Reduction in productionHUVECs
PGE2 Reduction in productionHUVECs
TNF-α Reduction in productionLPS-induced mice
IL-1β Reduction in expressionHUVECs
STAT-1 Phosphorylation ReductionHUVECs

Experimental Protocols

The following are detailed experimental methodologies adapted from studies on (+)-afzelechin, which can serve as a foundation for investigating this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates at a density of 5x10³ cells per well.[1]

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for 48 hours.[1]

  • MTT Incubation: Wash the cells and add 100 µL of MTT reagent (1 mg/mL) to each well, followed by a 4-hour incubation.[2]

  • Formazan Solubilization: Dissolve the resulting formazan crystals by adding 150 µL of DMSO to each well.[2]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a spectrometer.[2]

  • Data Analysis: Express cell viability as a percentage relative to untreated control cells.[2]

Quantification of Inflammatory Mediators (ELISA)
  • Cell Culture and Treatment: Culture HUVECs and stimulate with LPS (1 µg/mL) for 6 hours, followed by treatment with the test compound for an additional 6 hours.[2]

  • Sample Collection: Collect the cell culture supernatant for the analysis of secreted mediators.

  • ELISA Procedure: Use commercial ELISA kits to measure the concentrations of PGE2, HO-1, IL-1β, TNF-α, and iNOS in the supernatant, following the manufacturer's instructions.[2]

  • STAT-1 Phosphorylation: Assess the levels of STAT-1 phosphorylation using a specific ELISA kit.[2]

Western Blot Analysis for Protein Expression
  • Cell Lysis: Lyse treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, Nrf2, Keap1) and a loading control (e.g., β-actin).

  • Detection: Use a horseradish peroxidase-conjugated secondary antibody and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

Signaling Pathways

The anti-inflammatory effects of (+)-afzelechin are mediated through the modulation of the NF-κB and Nrf2 signaling pathways. It is plausible that this compound engages similar mechanisms.

NF-κB Signaling Pathway

(+)-Afzelechin has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a key regulator of pro-inflammatory gene expression.[1][3] By inhibiting this pathway, the compound can suppress the production of inflammatory mediators like iNOS and COX-2.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Afzelechin This compound (Proposed) Afzelechin->IKK IkB IκB IKK->IkB phosphorylates NFkB_active NF-κB (active) IKK->NFkB_active activates NFkB NF-κB Nucleus Nucleus NFkB_active->Nucleus Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

(+)-Afzelechin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of the antioxidant response.[1][3] Activation of Nrf2 leads to the expression of antioxidant enzymes, which help to mitigate oxidative stress associated with inflammation.

Nrf2_Pathway Afzelechin This compound (Proposed) Keap1 Keap1 Afzelechin->Keap1 Nrf2_active Nrf2 (active) Afzelechin->Nrf2_active promotes dissociation Nrf2 Nrf2 Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

This compound is a promising natural product for further investigation, particularly in the areas of inflammation and oxidative stress-related diseases. The experimental protocols and mechanistic insights provided in this guide, derived from studies on its aglycone (+)-afzelechin, offer a solid foundation for future research. Further studies are warranted to elucidate the specific pharmacological profile of this compound and to validate the therapeutic potential suggested by its structural relationship to (+)-afzelechin.

References

A Technical Guide to Afzelechin 3-O-xyloside for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a flavonoid, specifically a flavan-3-ol glycoside, that has garnered interest within the scientific community for its potential therapeutic properties. As a natural product, it is found in plants such as Cassipourea gerrardii. This technical guide provides a comprehensive overview of the available information on this compound, including its commercial availability, potential biological activities based on related compounds, and proposed experimental protocols to facilitate further research.

Chemical Structure and Properties

  • IUPAC Name: (2R,3S)-2-(4-hydroxyphenyl)-3-(β-D-xylopyranosyloxy)chroman-5,7-diol

  • CAS Number: 512781-45-2

  • Molecular Formula: C₂₀H₂₂O₉

  • Molecular Weight: 406.38 g/mol

Commercial Suppliers of this compound

For researchers seeking to procure this compound for in vitro or in vivo studies, several commercial suppliers offer this compound in varying purities and quantities. It is recommended to contact the suppliers directly for the most current pricing and availability.

SupplierCatalog NumberPurityFormulationStorage
ChemFaces CFN89499>98%Solid powder or in DMSO2-8°C for up to 24 months
MedChemExpress HY-N6709>98%Solid powderPowder: -20°C for 3 years; In solvent: -80°C for 6 months
BioCrick BCN1433>98%Solid powder2-8°C
TargetMol TN3353Not specifiedSolid powderNot specified
GlpBio GF16986>98%Solid powder2-8°C

Potential Biological Activities and Signaling Pathways

While specific research on this compound is limited, the biological activities of its aglycone, (+)-afzelechin, have been investigated, providing insights into the potential therapeutic effects of the glycoside.

Antioxidant Activity

Flavan-3-ols are well-established antioxidants. The antioxidant capacity of this compound can be evaluated using standard in vitro assays that measure radical scavenging activity.

Anti-Inflammatory Activity

Studies on (+)-afzelechin have demonstrated its potential to mitigate inflammatory responses. Research has shown that (+)-afzelechin can suppress the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated cells. The proposed mechanism involves the inhibition of the NF-κB and STAT-1 signaling pathways.[1][2][3] It is plausible that this compound shares a similar mechanism of action.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 JAK JAK TLR4->JAK IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) NFkB_nuc->iNOS_COX2 induces transcription nucleus Nucleus Afzelechin This compound (putative) Afzelechin->IKK inhibits pSTAT1 p-STAT-1 Afzelechin->pSTAT1 inhibits STAT1 STAT-1 JAK->STAT1 STAT1->pSTAT1 phosphorylates pSTAT1_nuc p-STAT-1 pSTAT1->pSTAT1_nuc translocates to pSTAT1_nuc->iNOS_COX2 induces transcription

Caption: Putative anti-inflammatory signaling pathway of this compound.

α-Glucosidase Inhibition

The aglycone, afzelechin, has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.[4] This suggests that this compound may also possess α-glucosidase inhibitory activity, making it a candidate for research in the context of type 2 diabetes.

Proposed Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound. Researchers will need to optimize these protocols for their specific experimental conditions.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Workflow:

DPPH_workflow prep Prepare this compound stock solution (e.g., in DMSO) serial Perform serial dilutions to desired concentrations prep->serial mix Mix compound dilutions with DPPH solution serial->mix dpph Prepare DPPH working solution in methanol dpph->mix incubate Incubate in the dark (e.g., 30 minutes at room temperature) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

Caption: General workflow for the DPPH radical scavenging assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of this compound.

    • Add 100 µL of the DPPH working solution to each well.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anti-Inflammatory Activity: Measurement of Nitric Oxide Production

This protocol measures the effect of the compound on nitric oxide (NO) production in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).

Methodology:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Cell Viability:

    • Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of the compound on the activity of the α-glucosidase enzyme.

Methodology:

  • Preparation of Reagents:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (e.g., pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of various concentrations of this compound.

    • Add 50 µL of the α-glucosidase solution to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the pNPG solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate.

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm.

    • Acarbose can be used as a positive control.

  • Data Analysis:

    • Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC₅₀ value.

Data Presentation

The following table templates are provided for researchers to systematically record their experimental findings for this compound.

Table 1: Antioxidant Activity of this compound

AssayIC₅₀ (µM) ± SDPositive ControlIC₅₀ (µM) ± SD
DPPHAscorbic Acid
ABTSTrolox

Table 2: Anti-Inflammatory Effects of this compound in LPS-Stimulated Macrophages

Concentration (µM)NO Production (% of Control) ± SDCell Viability (%) ± SD
0 (Control)100100
1
10
50
100

Table 3: α-Glucosidase Inhibitory Activity of this compound

CompoundIC₅₀ (µM) ± SD
This compound
Acarbose (Positive Control)

Conclusion

This compound is a commercially available natural product with significant potential for further investigation. Based on the known biological activities of its aglycone, afzelechin, it is a promising candidate for research into its antioxidant, anti-inflammatory, and α-glucosidase inhibitory properties. The experimental protocols and data presentation templates provided in this guide are intended to serve as a starting point for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate the specific mechanisms of action and to validate these potential biological activities in various experimental models.

References

Afzelechin and its Glycosides: A Technical Guide to Their Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin is a flavan-3-ol, a class of flavonoids recognized for its wide-ranging biological activities. Found in a variety of medicinal plants, afzelechin and its glycosidic derivatives have garnered significant interest within the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive review of the current literature on afzelechin and its glycosides, with a focus on their biological effects, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties. The information is presented to support further research and development in the fields of pharmacology and drug discovery.

Chemical Structure

Afzelechin, chemically known as (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol, is a flavan-3-ol with a characteristic C6-C3-C6 skeleton. Its glycosidic forms involve the attachment of one or more sugar moieties to the aglycone. A common example is Afzelin, which is kaempferol-3-O-rhamnoside.

Biological Activities of Afzelechin and Its Glycosides

Afzelechin and its glycosides exhibit a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, anticancer, and α-glucosidase inhibitory activities. The following tables summarize the quantitative data on these biological activities.

Table 1: Antioxidant and Anti-inflammatory Activities of Afzelechin
ActivityAssayTest SystemIC50/EC50/ID50Reference
AntioxidantDPPH radical scavenging21.8 µM[1]
Anti-inflammatoryNitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophagesNot specified
COX-2 InhibitionLPS-stimulated HUVECsNot specified[2]
Table 2: Enzyme Inhibitory and Cytotoxic Activities of Afzelechin and its Glycosides
CompoundActivityTest SystemIC50/ID50Reference
(+)-Afzelechinα-glucosidase inhibitionID50: 0.13 mM[3]
Afzelin (kaempferol 3-O-rhamnoside)α-glucosidase inhibitionNot specified[4]
AfzelinCytotoxicityAGS gastric cancer cells> 160 µM[5]
AfzelinCytotoxicityProstate cancer cells (LNCaP and PC-3)Not specified (significant decrease in proliferation at 1 µg/mL)[6]
(-)-epicatechin derivativesAnticancer activityPC3, SKOV3, U373MG cell linesIC50 = 6.4-31.2 µM[7]

Signaling Pathways Modulated by Afzelechin

Afzelechin exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Nrf2-ARE Signaling Pathway

Afzelechin has been shown to activate the Nrf2-ARE pathway, a critical cellular defense mechanism against oxidative stress.[8]

Nrf2_ARE_Pathway Afzelechin Afzelechin Keap1_Nrf2 Keap1-Nrf2 Complex Afzelechin->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to HO1 HO-1 ARE->HO1 Activates transcription of Antioxidant_Response Antioxidant & Cytoprotective Gene Expression HO1->Antioxidant_Response NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-1β, iNOS, COX-2) Nucleus->Inflammatory_Genes Activates Afzelechin Afzelechin Afzelechin->IKK Inhibits STAT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus IFN Interferon IFNR IFN Receptor IFN->IFNR JAK JAK IFNR->JAK STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT1 Nucleus Nucleus pSTAT1->Nucleus Dimerizes and Translocates GAS GAS (Gamma-activated sequence) Nucleus->GAS Binds to Inflammatory_Genes Inflammatory Gene Transcription GAS->Inflammatory_Genes Activates Afzelechin Afzelechin Afzelechin->STAT1 Inhibits Phosphorylation

References

Afzelechin 3-O-xyloside: A Technical Guide on its Discovery, History, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afzelechin 3-O-xyloside is a naturally occurring flavan-3-ol glycoside. While its specific discovery and detailed historical timeline remain somewhat elusive in readily available scientific literature, its aglycone, (+)-afzelechin, has been the subject of considerable research. This technical guide consolidates the current knowledge surrounding this compound, drawing primarily from studies on its core structure to infer its biological activities. This document provides an in-depth look at its likely origins, potential therapeutic applications, and the experimental methodologies used to investigate its class of compounds. Particular emphasis is placed on its anti-inflammatory and antioxidant properties, with detailed signaling pathways and quantitative data presented to aid in future research and drug development endeavors.

Discovery and History

The precise first isolation and characterization of this compound is not well-documented in prominent scientific databases. However, it is known to be a naturally occurring compound. One of its synonyms, Arthromerin A, suggests its initial isolation from the fern Arthromeris mairei. Another known source of the compound is the bark of Cassipourea gerrardii[1]. The aglycone part of the molecule, (+)-afzelechin, has a more extensively documented history, having been isolated from various plant sources, including Bergenia ligulata[2][3]. Research on afzelechin and its glycosides has largely focused on their potential health benefits, stemming from their antioxidant and anti-inflammatory properties[2][3][4].

Physicochemical Properties

PropertyValueSource
CAS Number 512781-45-2[1]
Molecular Formula C20H22O9[1]
Molecular Weight 406.38 g/mol [1]
IUPAC Name (2S,3R,4S,5R)-2-[[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol[1]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Biological Activities and Therapeutic Potential

While specific studies on this compound are limited, the biological activities of its aglycone, (+)-afzelechin, have been investigated, providing insights into the potential therapeutic applications of the glycoside. The addition of a xyloside sugar moiety may influence the bioavailability and specific activity of the compound, a subject that warrants further investigation.

Anti-Inflammatory Activity

(+)-Afzelechin has demonstrated significant anti-inflammatory properties. It has been shown to mitigate inflammatory responses induced by lipopolysaccharide (LPS)[2][3][5]. The proposed mechanism involves the modulation of key inflammatory signaling pathways.

Key Findings:

  • Inhibition of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[2][5].

  • Reduction of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β)[2][3][5].

  • Modulation of the NF-κB and STAT-1 signaling pathways[2][3][5].

  • Upregulation of the Nrf2-mediated antioxidant response, which contributes to its anti-inflammatory effects[2][5].

Antioxidant Activity

The flavan-3-ol structure of afzelechin confers potent antioxidant properties. This activity is crucial in combating oxidative stress, which is implicated in numerous chronic diseases.

Key Findings:

  • Effective scavenging of free radicals, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays[4].

  • Inhibition of enzymes involved in the production of reactive oxygen species (ROS)[4].

Quantitative Data

Quantitative data for this compound is scarce. The following table summarizes relevant data for the aglycone, (+)-afzelechin, and other related flavan-3-ols to provide a comparative context for its potential potency.

CompoundAssayTarget/ParameterResult (IC50 or other)Reference
(+)-CatechinDPPH radical scavenging50% reduction in DPPH radical absorbance13.5 µM[4]
(-)-CatechinDPPH radical scavenging50% reduction in DPPH radical absorbance13.6 µM[4]
(-)-AfzelechinDPPH radical scavenging50% reduction in DPPH radical absorbance21.8 µM[4]
(-)-EpicatechinDPPH radical scavenging50% reduction in DPPH radical absorbance20.9 µM[4]
Trolox (positive control)DPPH radical scavenging50% reduction in DPPH radical absorbance48.8 µM[4]
(+)-CatechinTNF-α-induced NF-κB activation in HepG2 cellsInhibition of NF-κB activation14.1 µM[4]
(-)-EpicatechinTNF-α-induced NF-κB activation in HepG2 cellsInhibition of NF-κB activation16.5 µM[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of (+)-afzelechin, which can be adapted for the study of this compound.

Cell Culture and Treatment for Anti-Inflammatory Assays
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • LPS Stimulation: To induce an inflammatory response, HUVECs are treated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 6 hours.

  • Compound Treatment: Following LPS stimulation, cells are treated with various concentrations of the test compound (e.g., (+)-afzelechin) for a further 6 hours[2].

Western Blot Analysis for Protein Expression
  • Cell Lysis: Cells are washed with phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, Nrf2) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[2].

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay Procedure: Different concentrations of the test compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined[4].

Signaling Pathways and Experimental Workflows

Anti-Inflammatory Signaling Pathway of (+)-Afzelechin

G Anti-Inflammatory Signaling Pathway of (+)-Afzelechin LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB STAT1 STAT-1 TLR4->STAT1 iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatory_Cytokines STAT1->iNOS Afzelechin (+)-Afzelechin Afzelechin->NFkB Inhibits Afzelechin->STAT1 Inhibits Nrf2 Nrf2 Afzelechin->Nrf2 Activates ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 HO1->NFkB Inhibits

Caption: Anti-inflammatory signaling pathway of (+)-afzelechin.

Experimental Workflow for Evaluating Anti-Inflammatory Activity

G Workflow for Anti-Inflammatory Activity Evaluation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis HUVECs HUVECs LPS_Stimulation LPS Stimulation (1 µg/mL, 6h) HUVECs->LPS_Stimulation Compound_Treatment Compound Treatment (e.g., Afzelechin) LPS_Stimulation->Compound_Treatment Western_Blot Western Blot (iNOS, COX-2, Nrf2) Compound_Treatment->Western_Blot ELISA ELISA (TNF-α, IL-1β) Compound_Treatment->ELISA qPCR RT-qPCR (Gene Expression) Compound_Treatment->qPCR

Caption: Experimental workflow for anti-inflammatory evaluation.

Future Directions

The study of this compound is still in its nascent stages. Future research should focus on the following areas:

  • Definitive Isolation and Characterization: A comprehensive study detailing the initial isolation and complete structural elucidation of this compound from a natural source is needed to establish a clear historical record.

  • Pharmacokinetic and Bioavailability Studies: Investigating how the xyloside moiety affects the absorption, distribution, metabolism, and excretion (ADME) of the afzelechin core is crucial for understanding its therapeutic potential.

  • In-depth Biological Activity Profiling: Conducting a wide range of in vitro and in vivo assays specifically on this compound to determine its anti-inflammatory, antioxidant, and other potential therapeutic effects, and to compare its potency with its aglycone.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.

Conclusion

This compound represents a promising natural compound for further scientific investigation. While direct evidence of its biological activities is currently limited, the extensive research on its aglycone, (+)-afzelechin, strongly suggests its potential as a potent anti-inflammatory and antioxidant agent. This technical guide provides a foundational understanding of the compound, summarizing the available data and outlining a clear path for future research. The detailed experimental protocols and signaling pathway diagrams serve as valuable resources for scientists and drug development professionals interested in exploring the therapeutic potential of this and other related flavan-3-ol glycosides.

References

Methodological & Application

Application Note: Quantification of Afzelechin 3-O-xyloside using a sensitive HPLC-MS/MS method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Afzelechin 3-O-xyloside in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

This compound is a flavonoid glycoside, a class of natural compounds with potential pharmacological activities. Accurate quantification of this analyte is crucial for pharmacokinetic studies, quality control of herbal products, and metabolic research. This application note describes a robust and sensitive HPLC-MS/MS method for the determination of this compound. The method is suitable for researchers in drug discovery, natural product chemistry, and analytical science.

Chemical Properties

PropertyValue
Chemical Name (2S,3R,4S,5R)-2-[[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol[1]
Molecular Formula C20H22O9[1]
Molecular Weight 406.38 g/mol [1]
CAS Number 512781-45-2[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1][2]

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol will depend on the matrix. Below are general guidelines for plasma and plant material.

a) Plasma Samples (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar flavonoid glycoside not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins[3].

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C[4].

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

b) Plant Material (Solid-Liquid Extraction)

  • Homogenize 1 g of dried plant material to a fine powder.

  • Add 10 mL of 80% methanol in water.

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge at 4,000 x g for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Combine the supernatants and evaporate the solvent using a rotary evaporator.

  • Redissolve the dried extract in a suitable solvent for further purification by solid-phase extraction (SPE) if necessary, or directly dilute with the initial mobile phase for analysis.

HPLC-MS/MS Method

a) HPLC Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

c) MRM Transitions

The precursor ion for this compound ([M-H]⁻) would be m/z 405.12. Product ions would be determined by infusing a standard solution and performing a product ion scan. Based on the structure (afzelechin aglycone with a xyloside moiety), expected fragments would arise from the loss of the xyloside group and fragmentation of the aglycone.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier) 405.12273.07 (aglycone)15
This compound (Qualifier) 405.12137.0225
Internal Standard To be determinedTo be determinedTo be determined

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following table summarizes the expected performance of the method. These are representative values based on similar assays for flavonoid glycosides[5].

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect To be assessed, but minimized by sample preparation

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate plant Plant Material extract Solid-Liquid Extraction (80% Methanol) plant->extract centrifuge1 Centrifugation precipitate->centrifuge1 centrifuge2 Centrifugation extract->centrifuge2 evaporate1 Evaporation centrifuge1->evaporate1 reconstitute Reconstitution evaporate1->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc evaporate2 Evaporation centrifuge2->evaporate2 spe SPE Cleanup (Optional) evaporate2->spe spe->reconstitute ms Tandem MS Detection (MRM Mode) hplc->ms quant Quantification (Calibration Curve) ms->quant report Reporting quant->report

Caption: HPLC-MS/MS workflow for this compound quantification.

General Flavonoid Biosynthesis Pathway

G coumaroyl_coa p-Coumaroyl-CoA + 3x Malonyl-CoA chalcone Naringenin Chalcone coumaroyl_coa->chalcone CHS flavanone Naringenin (Flavanone) chalcone->flavanone CHI dihydroflavonol Dihydrokaempferol (Dihydroflavonol) flavanone->dihydroflavonol F3H flavanol Afzelechin (Flavan-3-ol) dihydroflavonol->flavanol DFR/ANS glycoside This compound flavanol->glycoside UGT (Xylosyltransferase)

Caption: Simplified biosynthesis pathway leading to this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by HPLC-MS/MS. The method is sensitive, specific, and applicable to various research needs, from pharmacology to quality control. The provided workflows and diagrams offer a clear guide for implementation in the laboratory.

References

Application Notes & Protocol: Isolation of Afzelechin 3-O-xyloside from Cassipourea gerrardii Bark

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Afzelechin 3-O-xyloside is a flavonoid glycoside found in the bark of Cassipourea gerrardii.[1] Flavonoids are a class of plant secondary metabolites known for a wide range of biological activities, making them of great interest to the pharmaceutical and nutraceutical industries. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from the bark of Cassipourea gerrardii. The methodology is based on established phytochemical techniques for the isolation of flavonoids from plant materials.

I. Experimental Protocols

This protocol is divided into three main stages: Extraction, Fractionation, and Purification.

1. Preparation of Plant Material:

  • Collection: Collect fresh bark from Cassipourea gerrardii.

  • Authentication: Have the plant material authenticated by a qualified botanist.

  • Drying: Air-dry the bark in the shade at room temperature for 7-10 days or until brittle. Alternatively, use a hot air oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

  • Grinding: Grind the dried bark into a coarse powder using a mechanical grinder.

2. Extraction: This step aims to extract a broad range of phytochemicals, including this compound, from the powdered bark.

  • Maceration:

    • Weigh 1 kg of the powdered bark and place it in a large glass container.

    • Add 5 L of 80% aqueous methanol to the container, ensuring all the plant material is fully submerged.

    • Seal the container and allow it to stand at room temperature for 48 hours with occasional agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue (marc) two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates from all three extractions.

  • Concentration:

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

    • The resulting crude extract should be a thick, dark residue. Lyophilize the extract to obtain a dry powder for accurate weighing and subsequent fractionation.

3. Fractionation: Liquid-liquid partitioning is used to separate compounds based on their polarity.

  • Solvent Partitioning:

    • Suspend the dried crude extract (e.g., 100 g) in 500 mL of distilled water.

    • Transfer the suspension to a 2 L separatory funnel.

    • Perform successive extractions with solvents of increasing polarity:

      • n-Hexane: Add 500 mL of n-hexane, shake vigorously for 5-10 minutes, and allow the layers to separate. Collect the upper n-hexane layer. Repeat this step three times. Combine the n-hexane fractions. This fraction will contain non-polar compounds like fats and waxes.

      • Chloroform/Dichloromethane: To the remaining aqueous layer, add 500 mL of chloroform or dichloromethane.[2] Repeat the extraction three times and combine the chloroform/dichloromethane fractions.

      • Ethyl Acetate: Next, extract the aqueous layer with 500 mL of ethyl acetate.[3] Repeat three times and combine the ethyl acetate fractions. Flavonoids are often soluble in ethyl acetate.[2][3]

    • Concentrate each of the solvent fractions (n-hexane, chloroform/dichloromethane, and ethyl acetate) and the final aqueous fraction separately using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with this compound.

4. Purification: Chromatographic techniques are employed to isolate the target compound from the enriched fraction.

  • Column Chromatography:

    • Stationary Phase: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) slurried in n-hexane.

    • Sample Loading: Adsorb the dried ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel and load it carefully onto the top of the packed column.

    • Elution: Elute the column with a gradient of increasing polarity using a mixture of chloroform and methanol. Start with 100% chloroform and gradually increase the proportion of methanol (e.g., 98:2, 95:5, 90:10, 80:20 v/v).[4]

    • Fraction Collection: Collect fractions of 20-25 mL in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions onto silica gel TLC plates.

    • Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid or anisaldehyde-sulfuric acid) followed by heating.

    • Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, subject the combined fractions from column chromatography to Prep-HPLC.

    • Column: A reversed-phase C18 column is typically used for flavonoid separation.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is a common choice.

    • Detection: Monitor the elution at a suitable wavelength (e.g., 280 nm for flavan-3-ols).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

5. Structure Elucidation and Characterization: The identity and purity of the isolated compound should be confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC): To elucidate the chemical structure.[5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.[5]

II. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 512781-45-2[2]
Molecular Formula C₂₀H₂₂O₉[2]
Molecular Weight 406.38 g/mol [2]
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol.[1][2]

Table 2: Hypothetical Yields from Isolation Process (Example Data)

StepInput QuantityOutput QuantityYield (%)Purity (Hypothetical)
Extraction 1000 g dried bark120 g crude extract12.0%-
Fractionation (Ethyl Acetate) 120 g crude extract30 g EA fraction25.0% (of crude)~40%
Column Chromatography 30 g EA fraction1.5 g semi-pure compound5.0% (of EA fraction)~85%
Prep-HPLC 1.5 g semi-pure compound250 mg pure compound16.7% (of semi-pure)>98%

Note: These are example values and actual yields will vary depending on the plant material and experimental conditions.

III. Visualizations

Diagram 1: Experimental Workflow for Isolation

G cluster_0 Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification cluster_4 Analysis A Cassipourea gerrardii Bark B Drying & Grinding A->B C Maceration (80% Methanol) B->C D Filtration & Concentration C->D E Crude Methanolic Extract D->E F Liquid-Liquid Partitioning E->F G n-Hexane Fraction F->G H Chloroform Fraction F->H I Ethyl Acetate Fraction F->I J Aqueous Fraction F->J K Silica Gel Column Chromatography I->K L TLC Monitoring & Fraction Pooling K->L M Preparative HPLC (C18) L->M N Pure this compound M->N O Structure Elucidation (NMR, MS, FT-IR) N->O

Caption: Workflow for isolating this compound.

Diagram 2: Logical Relationship of Purification Steps

G Start Enriched Ethyl Acetate Fraction Step1 Column Chromatography (Low Resolution Separation) Start->Step1 Input Step2 TLC Analysis (Fraction Selection) Step1->Step2 Output Step3 Preparative HPLC (High Resolution Purification) Step2->Step3 Selected Fractions End Isolated Pure Compound (>98% Purity) Step3->End Final Product

Caption: Purification cascade from fraction to pure compound.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Afzelechin 3-O-xyloside is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation.[1] The antioxidant capacity of flavonoids like afzelechin and its glycosides is of significant interest for its potential therapeutic applications in diseases associated with oxidative stress, such as cancer and inflammatory conditions.[2][3] This document provides detailed protocols for a panel of common in vitro antioxidant assays—DPPH, ABTS, FRAP, and Superoxide Radical Scavenging—to evaluate the antioxidant potential of this compound.

Data Presentation

The following tables summarize the in vitro antioxidant activity of compounds structurally related to this compound. This data can be used as a benchmark when evaluating the antioxidant capacity of this compound.

Table 1: Radical Scavenging Activity of Afzelechin and its Rhamnoside Derivative

CompoundAssayIC50 (µg/mL)IC50 (µM)Reference
(-)-AfzelechinDPPH-21.8[1]
Afzelechin 3-O-alpha-l-rhamnopyranosideDPPH7.1 ± 0.1-[4]
Afzelechin 3-O-alpha-l-rhamnopyranosideABTS14.8 ± 0.1-[4]

Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.

  • Preparation of test compound and control: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).[1][5][6] Prepare serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or the positive control to the wells.

    • For the blank, add 100 µL of the solvent (e.g., methanol) instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH solution with sample or control in a 96-well plate DPPH_sol->Mix Sample_sol Prepare serial dilutions of This compound Sample_sol->Mix Control_sol Prepare serial dilutions of Positive Control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in dark for 30 minutes Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 value Measure->Calculate

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced back to the colorless neutral form.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test compound and control: Prepare serial dilutions of this compound and the positive control as described for the DPPH assay.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound or the positive control to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the test sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_reagent Generate ABTS•+ radical cation solution Mix Mix ABTS•+ solution with sample or control in a 96-well plate ABTS_reagent->Mix Sample_sol Prepare serial dilutions of This compound Sample_sol->Mix Control_sol Prepare serial dilutions of Positive Control Control_sol->Mix Incubate Incubate for 6 minutes Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 value Measure->Calculate

ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of test compound and standard: Prepare serial dilutions of this compound. Prepare a standard curve using different concentrations of ferrous sulfate.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of this compound or the ferrous sulfate standards to the wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and expressed as µM Fe(II) equivalents or in µmol Fe²⁺/g of the sample.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_reagent Prepare FRAP reagent Mix Mix FRAP reagent with sample or standard in a 96-well plate FRAP_reagent->Mix Sample_sol Prepare serial dilutions of This compound Sample_sol->Mix Standard_sol Prepare Ferrous Sulfate standard curve Standard_sol->Mix Incubate Incubate at 37°C for 4 minutes Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Determine antioxidant capacity from standard curve Measure->Calculate

FRAP Assay Workflow
Superoxide Radical (O₂⁻) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals, which are generated in a phenazine methosulfate-NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan.

Materials:

  • This compound

  • Phosphate buffer (100 mM, pH 7.4)

  • NADH (Nicotinamide adenine dinucleotide, reduced) solution

  • NBT (Nitroblue tetrazolium) solution

  • PMS (Phenazine methosulfate) solution

  • Ascorbic acid or Gallic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of reagents: Prepare solutions of NADH, NBT, and PMS in phosphate buffer.

  • Preparation of test compound and control: Prepare serial dilutions of this compound and the positive control in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, mix 50 µL of NBT solution, 50 µL of NADH solution, and 50 µL of the different concentrations of this compound or the positive control.

    • Initiate the reaction by adding 50 µL of PMS solution.

    • Incubate the plate at room temperature for 5 minutes.

  • Measurement: Measure the absorbance at 560 nm.

  • Calculation: The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance of the test sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Superoxide_Scavenging_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare NBT, NADH, and PMS solutions Mix Mix reagents with sample or control in a 96-well plate Reagents->Mix Sample_sol Prepare serial dilutions of This compound Sample_sol->Mix Control_sol Prepare serial dilutions of Positive Control Control_sol->Mix Incubate Incubate for 5 minutes Mix->Incubate Measure Measure Absorbance at 560 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 value Measure->Calculate

Superoxide Scavenging Workflow

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of the antioxidant activity of this compound. By employing a battery of assays, researchers can obtain a comprehensive antioxidant profile of this compound. The provided data on related compounds offers a useful comparison for interpreting the experimental results. Such studies are crucial for understanding the therapeutic potential of this compound and for the development of new antioxidant-based drugs.

References

Application Notes and Protocols for Evaluating the Bioactivity of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a flavonoid, a class of polyphenolic compounds widely found in plants. Flavonoids are of significant interest in pharmacology due to their diverse biological activities. The parent compound, afzelechin, has demonstrated notable antioxidant and anti-inflammatory properties.[1][2][3][4] These effects are often attributed to the modulation of key cellular signaling pathways, such as the NF-κB and Nrf2 pathways, which are critical in regulating inflammatory responses and cellular antioxidant defenses.[1][4] Consequently, this compound is a promising candidate for investigation into its therapeutic potential for a range of pathologies underpinned by inflammation and oxidative stress.

These application notes provide a comprehensive guide to a panel of cell-based assays designed to elucidate the bioactivity of this compound. The protocols herein cover the assessment of cytotoxicity, anti-inflammatory, antioxidant, and potential anti-cancer activities.

Assessment of Cytotoxicity and Cell Viability

Prior to evaluating the specific bioactivities of this compound, it is crucial to determine its effect on cell viability. This ensures that the observed effects in subsequent assays are not a result of cytotoxicity. The MTT assay is a widely used, reliable, and colorimetric method for this purpose.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active metabolism to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This conversion is mediated by mitochondrial dehydrogenases. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like HepG2 for anticancer evaluation) to a logarithmic growth phase.

    • Trypsinize and resuspend the cells in a fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

    • Incubate the plate for 24 to 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results can be presented as the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell viability by 50%, can be calculated from the dose-response curve.[5]

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.22 ± 0.0797.6
101.15 ± 0.0992.0
251.05 ± 0.0684.0
500.88 ± 0.0570.4
1000.60 ± 0.0448.0
2000.35 ± 0.0328.0

Note: The data presented are for illustrative purposes only.

Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Flavonoids are known to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Principle: The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.

Data Presentation:

TreatmentNitrite Concentration (µM) (Mean ± SD)Inhibition of NO Production (%)
Control (no LPS)1.5 ± 0.3-
LPS (1 µg/mL)35.2 ± 2.10
LPS + this compound (10 µM)28.1 ± 1.820.2
LPS + this compound (25 µM)19.5 ± 1.544.6
LPS + this compound (50 µM)10.3 ± 1.170.7

Note: The data presented are for illustrative purposes only, based on the known activities of related flavonoids.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Principle: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines. An Enzyme-Linked Immunosorbent Assay (ELISA) can quantify the levels of these cytokines in the cell culture supernatant.[6][7][8][9]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO production assay.

    • After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used.[6][8][9]

    • Briefly, this involves adding the supernatants to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate for color development, and finally a stop solution.

    • The absorbance is read at 450 nm, and the concentration of the cytokine is determined from a standard curve.

Data Presentation:

TreatmentTNF-α Concentration (pg/mL) (Mean ± SD)IL-6 Concentration (pg/mL) (Mean ± SD)
Control (no LPS)50 ± 835 ± 6
LPS (1 µg/mL)1250 ± 98980 ± 75
LPS + this compound (25 µM)780 ± 65550 ± 48
LPS + this compound (50 µM)420 ± 38280 ± 25

Note: The data presented are for illustrative purposes only. A study on (+)-Afzelechin showed a significant reduction in TNF-α levels in an in vivo model.[1][3][4]

Assessment of Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The Cellular Antioxidant Activity (CAA) assay is a biologically relevant method to measure the antioxidant capacity of a compound within a cellular environment.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant capacity of this compound is measured by its ability to inhibit the formation of DCF induced by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[9][10]

Experimental Protocol:

  • Cell Seeding and Staining:

    • Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.

    • Wash the cells with PBS and then incubate with 25 µM DCFH-DA in the culture medium for 1 hour.

  • Compound Treatment:

    • Remove the DCFH-DA solution, wash the cells with PBS, and then add the medium containing various concentrations of this compound or a standard antioxidant like quercetin.

  • Induction of Oxidative Stress and Fluorescence Measurement:

    • After a 1-hour incubation with the compound, add AAPH (600 µM) to induce oxidative stress.

    • Immediately begin measuring the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with an excitation of 485 nm and an emission of 538 nm.

Data Presentation:

The antioxidant activity is calculated as the CAA unit, which represents the percentage of inhibition of DCF formation.

CAA Unit = (1 - (∫SA / ∫CA)) x 100

Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

TreatmentCAA Unit (Mean ± SD)
Control0
This compound (10 µM)25.5 ± 3.1
This compound (25 µM)52.8 ± 4.5
This compound (50 µM)85.3 ± 6.2
Quercetin (25 µM)95.1 ± 5.8

Note: The data presented are for illustrative purposes only.

Evaluation of Potential Anti-Cancer Activity

Beyond anti-inflammatory and antioxidant effects, flavonoids are often investigated for their potential to inhibit cancer cell proliferation, migration, and to induce apoptosis.

Cell Migration (Wound Healing/Scratch) Assay

Principle: This assay assesses the effect of a compound on the collective migration of cells. A "scratch" or "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[11][12][13]

Experimental Protocol:

  • Cell Seeding:

    • Seed a cancer cell line (e.g., MDA-MB-231 breast cancer cells) in a 6-well or 12-well plate to form a confluent monolayer.[12]

  • Creating the Wound:

    • Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[11][13]

    • Wash the wells with PBS to remove detached cells.

  • Compound Treatment and Imaging:

    • Add fresh medium containing a non-toxic concentration of this compound.

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

Data Presentation:

The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated.

TreatmentWound Closure at 24h (%) (Mean ± SD)
Control92.5 ± 5.8
This compound (25 µM)65.3 ± 7.1
This compound (50 µM)38.1 ± 6.5

Note: The data presented are for illustrative purposes only.

Apoptosis Assay (Caspase-3 Activity)

Principle: Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. Caspase-3 is a critical executioner caspase in the apoptotic pathway. This assay measures the activity of caspase-3 in cell lysates using a synthetic substrate that releases a fluorescent or colorimetric product upon cleavage by active caspase-3.[14][15][16][17]

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed a cancer cell line in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Cell Lysis and Caspase-3 Activity Measurement:

    • Lyse the cells using the lysis buffer provided in a commercial caspase-3 activity assay kit.

    • Transfer the cell lysates to a new plate.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric) to each lysate.

    • Incubate according to the kit's instructions to allow for substrate cleavage.

    • Measure the absorbance (at 405 nm) or fluorescence (Ex/Em = 400/505 nm).[14][17]

Data Presentation:

The results are expressed as the fold increase in caspase-3 activity compared to the untreated control.

TreatmentCaspase-3 Activity (Fold Change vs. Control) (Mean ± SD)
Control1.0 ± 0.1
This compound (25 µM)1.8 ± 0.2
This compound (50 µM)3.5 ± 0.4
Staurosporine (1 µM) (Positive Control)5.2 ± 0.5

Note: The data presented are for illustrative purposes only.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The bioactivity of flavonoids like afzelechin is often mediated through the modulation of key signaling pathways. Below are representations of the NF-κB and Nrf2 pathways, which are central to inflammation and antioxidant defense, respectively.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Afzelechin Afzelechin 3-O-xyloside Afzelechin->IKK Inhibits p_IkB p-IκBα IkB_NFkB->p_IkB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases p_IkB->IkB Ubiquitination & Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates NFkB_nuc->Gene_Expression Induces DNA

Caption: NF-κB Signaling Pathway and Inhibition by Afzelechin.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1_Nrf2 Keap1-Nrf2 (Complex) Keap1->Keap1_Nrf2 Dissociates from Nrf2 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Induces Afzelechin Afzelechin 3-O-xyloside Afzelechin->Keap1_Nrf2 Promotes Dissociation Keap1_Nrf2->Nrf2 Releases Keap1_Nrf2->Ub Ubiquitination Nrf2_nuc->ARE Binds Experimental_Workflow start Start: this compound cytotoxicity 1. Cytotoxicity Screening (MTT Assay) start->cytotoxicity determine_conc Determine Non-Toxic Concentrations cytotoxicity->determine_conc bioactivity 2. Bioactivity Assays determine_conc->bioactivity anti_inflammatory Anti-inflammatory (RAW 264.7 cells) bioactivity->anti_inflammatory antioxidant Antioxidant (HepG2 cells) bioactivity->antioxidant anticancer Anti-cancer (e.g., MDA-MB-231 cells) bioactivity->anticancer no_assay NO Assay anti_inflammatory->no_assay cytokine_elisa Cytokine ELISA (TNF-α, IL-6) anti_inflammatory->cytokine_elisa caa_assay CAA Assay antioxidant->caa_assay migration_assay Migration Assay anticancer->migration_assay apoptosis_assay Apoptosis Assay anticancer->apoptosis_assay data_analysis 3. Data Analysis & Interpretation no_assay->data_analysis cytokine_elisa->data_analysis caa_assay->data_analysis migration_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion on Bioactivity Profile data_analysis->conclusion

References

Application Notes and Protocols for Afzelechin 3-O-xyloside as a Chromatographic Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a naturally occurring flavonoid glycoside found in the bark of Cassipourea gerrardii. As a member of the flavan-3-ol class, it exhibits potential biological activities that are of interest in pharmaceutical and nutraceutical research. Accurate quantification of this compound in plant extracts, formulated products, and biological matrices is crucial for quality control, pharmacokinetic studies, and efficacy assessments. This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic analyses.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.

PropertyValueSource
CAS Number 512781-45-2[1]
Molecular Formula C₂₀H₂₂O₉[1]
Molecular Weight 406.38 g/mol [1]
Appearance Powder[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1][2]
Storage Store at -20°C for long-term stability. Stock solutions can be stored at -20°C for up to two weeks or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[2][3]

Experimental Protocols

The following protocols are representative methods for the chromatographic analysis of this compound. Method optimization and validation are recommended for specific applications.

Preparation of Standard Stock and Working Solutions

Proper preparation of the reference standard is the first critical step in achieving accurate and reproducible quantitative results.

Workflow for Standard Solution Preparation

G cluster_prep Standard Preparation start Accurately weigh this compound reference standard dissolve Dissolve in a suitable solvent (e.g., Methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL) start->dissolve Volumetric flask dilute Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions for the calibration curve dissolve->dilute Pipettes & Volumetric flasks store Store stock and working solutions at appropriate temperatures (-20°C or -80°C) dilute->store Amber vials G cluster_extraction Extraction from Cassipourea gerrardii bark start Grind dried bark to a fine powder extract Perform solvent extraction (e.g., methanol/water) with sonication or maceration start->extract filter Filter the extract to remove solid particles extract->filter concentrate Concentrate the filtrate under reduced pressure (optional) filter->concentrate reconstitute Reconstitute the dried extract in the mobile phase concentrate->reconstitute final_filter Filter through a 0.22 µm syringe filter prior to injection reconstitute->final_filter G cluster_qc Reference Standard Qualification purity Purity Assessment (e.g., HPLC-UV, qNMR) certified_standard Certified Reference Standard purity->certified_standard identity Identity Confirmation (MS, NMR) identity->certified_standard content Content Determination (e.g., Loss on Drying, Karl Fischer for water content) content->certified_standard

References

Investigating the Enzyme Inhibitory Potential of Afzelechin 3-O-xyloside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the enzyme inhibitory potential of Afzelechin 3-O-xyloside, a naturally occurring flavonoid glycoside. While direct experimental data on the specific enzyme targets of this compound is limited, its aglycone, afzelechin, has demonstrated inhibitory activity against enzymes such as α-glucosidase.[1][2] This suggests that this compound is a promising candidate for further investigation as an enzyme inhibitor.

This document outlines detailed protocols for in vitro enzyme inhibition assays, molecular docking studies, and data presentation, enabling researchers to systematically evaluate the therapeutic potential of this compound.

Quantitative Data Summary

Effective data presentation is crucial for comparing the inhibitory potential of a compound. The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound against various enzymes. For context, the known inhibitory activity of the aglycone, (+)-Afzelechin, against α-glucosidase is included.[1][2]

Enzyme TargetThis compound IC50 (µM)(+)-Afzelechin IC50 (µM)Standard InhibitorStandard Inhibitor IC50 (µM)
α-GlucosidaseData to be determined130[1][2]AcarboseLiterature Value
Xanthine OxidaseData to be determinedData to be determinedAllopurinolLiterature Value
TyrosinaseData to be determinedData to be determinedKojic AcidLiterature Value
LipoxygenaseData to be determinedData to be determinedQuercetinLiterature Value

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted for the evaluation of flavonoids and can be used to determine the α-glucosidase inhibitory activity of this compound.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions to obtain a range of test concentrations.

    • Prepare a stock solution of acarbose in DMSO for the positive control.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound (this compound) or control (acarbose/DMSO) to the respective wells.

    • Add 20 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measurement:

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control reaction (containing DMSO instead of the inhibitor) and Abs_sample is the absorbance of the reaction with the test compound.

  • IC50 Determination:

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Molecular Docking Study Protocol

Molecular docking can provide insights into the binding interactions between this compound and the target enzyme at a molecular level.

Software:

  • AutoDock, PyRx, or similar molecular docking software

  • Protein Data Bank (PDB) for obtaining the 3D structure of the target enzyme

  • Ligand preparation software (e.g., ChemDraw, Avogadro)

Procedure:

  • Preparation of Receptor (Enzyme):

    • Download the 3D crystal structure of the target enzyme (e.g., α-glucosidase) from the PDB.

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

  • Preparation of Ligand (this compound):

    • Draw the 2D structure of this compound and convert it to a 3D structure.

    • Minimize the energy of the ligand structure.

  • Docking Simulation:

    • Define the binding site (active site) of the enzyme.

    • Run the docking algorithm to predict the binding poses of this compound within the enzyme's active site.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose based on the binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the enzyme.

Visualizations

Experimental Workflow for α-Glucosidase Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution mix_reagents Mix Buffer, Compound, and Enzyme prep_enzyme->mix_reagents prep_substrate Prepare pNPG Solution add_substrate Add pNPG prep_substrate->add_substrate prep_compound Prepare this compound Dilutions prep_compound->mix_reagents incubate1 Incubate (37°C, 15 min) mix_reagents->incubate1 incubate1->add_substrate incubate2 Incubate (37°C, 20 min) add_substrate->incubate2 stop_reaction Stop Reaction with Na₂CO₃ incubate2->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Signaling Pathway of α-Glucosidase Inhibition

signaling_pathway cluster_digestion Carbohydrate Digestion cluster_inhibition Inhibition cluster_outcome Physiological Outcome carbs Complex Carbohydrates oligos Oligosaccharides carbs->oligos Amylase glucose Glucose oligos->glucose α-Glucosidase alpha_glucosidase α-Glucosidase absorption Glucose Absorption glucose->absorption afzelechin This compound afzelechin->alpha_glucosidase Inhibits blood_glucose Reduced Postprandial Hyperglycemia absorption->blood_glucose Leads to

Caption: Mechanism of α-glucosidase inhibition by this compound.

References

Application Notes and Protocols for Studying Flavonoid Metabolism with Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside, a naturally occurring flavonoid glycoside, serves as a valuable tool for investigating the complex pathways of flavonoid metabolism. As a glycosylated form of the flavan-3-ol afzelechin, its study offers insights into the crucial role of deglycosylation by gut microbiota and subsequent metabolic transformations of the aglycone. Understanding these processes is paramount for evaluating the bioavailability, bioactivity, and potential therapeutic applications of dietary flavonoids.

These application notes provide detailed protocols and data for utilizing this compound in metabolic studies, focusing on enzymatic hydrolysis and analytical quantification of its metabolites.

Chemical Properties

PropertyValue
CAS Number 512781-45-2
Molecular Formula C20H22O9
Molecular Weight 406.38 g/mol
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1][2]
Appearance White to off-white powder
Storage Store at 2-8°C for up to 24 months. For stock solutions, store in aliquots at -20°C for up to two weeks.[2]

Applications in Flavonoid Metabolism Studies

This compound is an excellent substrate for studying several key aspects of flavonoid metabolism:

  • Gut Microbiota-Mediated Deglycosylation: The initial and rate-limiting step in the absorption of most flavonoid glycosides is their hydrolysis by intestinal bacteria to release the aglycone. This compound can be used to investigate the activity of β-xylosidases from gut microbial communities.

  • Bioavailability and Absorption Studies: By tracking the appearance of the aglycone, afzelechin, and its downstream metabolites in in vitro models (e.g., Caco-2 cells) or in vivo animal studies, researchers can assess the bioavailability of afzelechin from its glycosidic form.

  • Flavonoid Biosynthesis Pathway Analysis: The aglycone, afzelechin, is an intermediate in the flavonoid biosynthesis pathway in plants. Studying its formation and further metabolism can provide insights into the regulation of this pathway by enzymes such as Dihydroflavonol 4-reductase (DFR).

Experimental Protocols

In Vitro Enzymatic Hydrolysis of this compound by β-Xylosidase

This protocol describes the enzymatic hydrolysis of this compound to its aglycone, afzelechin, using a commercially available β-xylosidase. This assay is fundamental for determining the susceptibility of the xyloside linkage to enzymatic cleavage.

Materials:

  • This compound

  • β-Xylosidase from a suitable source (e.g., fungal or bacterial)

  • Sodium phosphate buffer (50 mM, pH 6.0)

  • Bovine Serum Albumin (BSA)

  • Methanol

  • Acetonitrile (ACN)

  • Formic acid

  • Microcentrifuge tubes

  • Incubator or water bath

  • UPLC-MS/MS system

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in methanol to a final concentration of 10 mM.

    • Reconstitute β-xylosidase in sodium phosphate buffer to the recommended concentration.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 50 µL of sodium phosphate buffer (containing 0.1% BSA), 10 µL of this compound stock solution (final concentration will vary for kinetic studies), and 30 µL of deionized water.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the β-xylosidase solution.

    • Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the reaction kinetics.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 100 µL of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge at 13,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a UPLC vial for analysis.

  • UPLC-MS/MS Analysis:

    • Analyze the samples for the disappearance of this compound and the appearance of afzelechin using the UPLC-MS/MS method described below.

Expected Results and Data Presentation:

The results of the enzymatic hydrolysis can be presented as the rate of afzelechin formation over time. For kinetic analysis, varying the initial concentration of this compound will allow for the determination of Michaelis-Menten parameters (Km and Vmax).

SubstrateEnzymeKm (mM)Vmax (U/mg)kcat (s⁻¹)Reference
p-Nitrophenyl-β-D-xylopyranosideβ-xylosidase (Thermoanaerobacterium sp.)0.11 - 2.8--[1]
Xylobioseβ-xylosidase (Thermoanaerobacterium sp.)3.3 ± 0.7-2.7 ± 0.4[1]
p-Nitrophenyl-β-D-xylopyranosideβ-xylosidase (Geobacillus thermoleovorans IT-08)4.5650.101 x 10⁻³-[3]

Note: The kinetic parameters for this compound will need to be determined experimentally. The provided data for other substrates serves as a reference.

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (this compound, β-Xylosidase) Reaction_Mixture Prepare Reaction Mixture Stock_Solutions->Reaction_Mixture Incubation Incubate at 37°C Reaction_Mixture->Incubation Time_Points Collect Samples at Different Time Points Incubation->Time_Points Termination Terminate Reaction Time_Points->Termination Centrifugation Centrifuge and Collect Supernatant Termination->Centrifugation UPLC_MS UPLC-MS/MS Analysis Centrifugation->UPLC_MS Data_Analysis Kinetic Data Analysis UPLC_MS->Data_Analysis

UPLC-MS/MS Method for the Quantification of this compound and Afzelechin

This protocol provides a sensitive and specific method for the simultaneous quantification of this compound and its aglycone, afzelechin, in biological matrices. This method is adapted from a validated protocol for the related compound (-)-epiafzelechin.[4]

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer (TQ-MS/MS)

Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 407.1 -> Product ion (Q3) m/z 275.1 (corresponding to the afzelechin aglycone)

    • Afzelechin: Precursor ion (Q1) m/z 275.1 -> Product ion (Q3) m/z 139.1

  • Collision Energy and other MS parameters: To be optimized for the specific instrument.

Sample Preparation (from in vitro metabolism assay):

  • To 100 µL of the reaction supernatant, add 100 µL of water.

  • Vortex and inject into the UPLC-MS/MS system.

Validation Parameters (based on a similar method for (-)-epiafzelechin[4]):

ParameterValue
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) ~10-20 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%) 85-115%

UPLC_MS_Workflow Sample Biological Sample (e.g., in vitro reaction) Extraction Sample Preparation (Protein Precipitation/Dilution) Sample->Extraction Injection UPLC Injection Extraction->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Ionization Mass Spectrometry (ESI+, MRM Mode) Separation->Ionization Detection Detection of Precursor/Product Ions Ionization->Detection Quantification Data Analysis and Quantification Detection->Quantification

Metabolic Pathway of this compound

The primary metabolic pathway of this compound in humans and animals involves initial deglycosylation by the gut microbiota, followed by further metabolism of the resulting aglycone, afzelechin.

Flavonoid_Metabolism A3X This compound Afzelechin Afzelechin A3X->Afzelechin Gut Microbiota (β-xylosidase) Metabolites Further Metabolites (e.g., ring-fission products, phenylvalerolactones) Afzelechin->Metabolites Hepatic and Microbial Metabolism

Conclusion

This compound is a valuable substrate for elucidating the intricate metabolic pathways of flavonoids. The provided protocols for enzymatic hydrolysis and UPLC-MS/MS quantification offer a robust framework for researchers to investigate the kinetics of deglycosylation and the formation of the bioactive aglycone, afzelechin. These studies are essential for understanding the bioavailability and potential health benefits of dietary flavan-3-ols and for the development of novel flavonoid-based therapeutics. Further research is warranted to identify the specific gut bacterial species and enzymes responsible for the metabolism of this compound and to fully characterize the downstream metabolic fate of afzelechin in vivo.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Afzelechin 3-O-xyloside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the yield of Afzelechin 3-O-xyloside extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction yield important?

This compound is a flavan-3-ol, a type of flavonoid glycoside.[1] Its aglycone, afzelechin, has demonstrated various biological activities, including antioxidant and potential antiviral properties.[2] Efficient extraction is crucial for obtaining sufficient quantities for research into its therapeutic potential and for the development of new pharmaceuticals.

Q2: Which solvents are most effective for extracting this compound?

Polar solvents are generally preferred for the extraction of flavonoid glycosides. Ethanol-water or methanol-water mixtures are commonly used.[3] The optimal concentration can vary, but ratios such as 80:20 (v/v) ethanol:water have been shown to be effective for extracting similar flavan-3-ols.[4] The choice of solvent should be optimized based on the specific plant material and the desired purity of the extract.

Q3: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over traditional methods?

Modern techniques like UAE and MAE offer several advantages over traditional methods such as maceration or Soxhlet extraction. These include:

  • Reduced Extraction Time: Significantly shorter extraction times, often from hours to minutes.

  • Lower Solvent Consumption: More efficient extraction requires less solvent, making the process more environmentally friendly and cost-effective.

  • Increased Yield: These methods can enhance the disruption of plant cell walls, leading to a higher recovery of the target compound.

  • Reduced Thermal Degradation: Shorter exposure to high temperatures can minimize the degradation of thermolabile compounds like some glycosides.

Q4: How does pH affect the extraction of this compound?

The pH of the extraction solvent can influence the stability and solubility of flavonoids. For some flavonoid extractions, a slightly acidic pH has been shown to improve yields. However, extreme pH values should be avoided as they can lead to the degradation of the glycoside. The optimal pH should be determined experimentally for your specific plant matrix.

Q5: Can the extracted this compound degrade during processing?

Yes, this compound can be susceptible to degradation under certain conditions. Factors that can contribute to degradation include:

  • High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to thermal degradation.

  • Extreme pH: Both highly acidic and alkaline conditions can cause hydrolysis of the glycosidic bond or degradation of the flavonoid structure.

  • Oxidation: Flavonoids can be prone to oxidation, especially in the presence of light and oxygen. Proper storage of extracts, such as at low temperatures and in the dark, is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inappropriate Solvent System: The polarity of the solvent may not be optimal for solubilizing the glycoside. 2. Insufficient Extraction Time or Temperature: The conditions may not be sufficient to effectively extract the compound from the plant matrix. 3. Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration. 4. Degradation of the Compound: Exposure to excessive heat or extreme pH during extraction.1. Optimize Solvent Polarity: Experiment with different ratios of ethanol/methanol and water (e.g., 50%, 70%, 80%). 2. Adjust Extraction Parameters: Increase extraction time or temperature incrementally. For UAE, optimize sonication power and duration. 3. Reduce Particle Size: Grind the plant material to a fine, uniform powder to increase the surface area for extraction. 4. Control Extraction Conditions: Use lower temperatures for longer durations or employ methods like UAE that can be effective at lower temperatures. Monitor and adjust the pH of the solvent if necessary.
Co-extraction of Impurities 1. Non-selective Solvent: The solvent system may be extracting a wide range of other compounds along with the target molecule. 2. Complex Plant Matrix: The source material naturally contains a high concentration of similar compounds.1. Solvent System Refinement: Try a more selective solvent system. Stepwise extraction with solvents of increasing polarity can also be effective. 2. Purification Steps: Employ post-extraction purification techniques such as column chromatography (e.g., silica gel, Sephadex) or preparative HPLC to isolate this compound from other co-extractants.
Inconsistent Results Between Batches 1. Variability in Plant Material: Differences in the age, growing conditions, or harvesting time of the plant can affect the concentration of the target compound. 2. Inconsistent Experimental Conditions: Minor variations in extraction parameters (time, temperature, solvent ratio) between batches.1. Standardize Plant Material: If possible, use plant material from the same source and harvest time. Proper drying and storage are also crucial. 2. Maintain Strict Protocol Adherence: Ensure all experimental parameters are precisely controlled and documented for each extraction. Utilize calibrated equipment.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline for the extraction of this compound from a powdered plant sample. Optimization may be required for specific plant matrices.

1. Sample Preparation:

  • Dry the plant material at 40-50°C until a constant weight is achieved.
  • Grind the dried material to a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Weigh 1 g of the powdered plant material and place it in a suitable extraction vessel.
  • Add 20 mL of 80% (v/v) ethanol-water as the extraction solvent (1:20 solid-to-liquid ratio).
  • Place the vessel in an ultrasonic bath or use a sonotrode.
  • Set the extraction parameters. Based on literature for similar compounds, starting points can be:
  • Temperature: 40°C
  • Ultrasonic Power: 150 W
  • Extraction Time: 30 minutes
  • Begin sonication.

3. Post-Extraction:

  • After extraction, centrifuge the mixture at high speed (e.g., 8000 x g) for 10 minutes to pellet the solid material.[4]
  • Carefully decant the supernatant.
  • To maximize yield, the extraction of the pellet can be repeated two more times with fresh solvent.
  • Combine the supernatants from all extractions.
  • The combined extract can be filtered (e.g., through a 0.45 µm filter) and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
  • The concentrated extract is then ready for analysis (e.g., HPLC) or further purification.

Quantitative Data Summary

The following table summarizes the impact of different extraction parameters on the yield of flavan-3-ols and flavonol glycosides, providing a basis for optimizing this compound extraction.

Parameter Variation Effect on Yield Source
Solvent Ethanol/Water (80:20, v/v) vs. other ratiosAn 80:20 ethanol/water mixture was found to be optimal for the UAE of flavan-3-ols from avocado by-products.[4]
Temperature 30°C to 60°CIncreasing temperature generally increases extraction yield, but temperatures above a certain threshold may lead to degradation. An optimal temperature of 40°C was identified for UAE of flavanone glycosides from orange peel.[1]
Time 5 to 35 minutes (UAE)Yield increases with time up to a certain point, after which it plateaus. An optimal time of 63.6 minutes was found for UADES of flavonol glycosides.
Ultrasonic Power Varied (e.g., up to 320 W)Higher power can increase extraction efficiency, but excessive power may degrade the target compound. 320 W was optimal for UADES of flavonol glycosides.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification plant_material Plant Material drying Drying (40-50°C) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Ultrasound-Assisted Extraction (UAE) grinding->extraction parameters Parameters: - Solvent: 80% Ethanol - Temp: 40°C - Time: 30 min - Power: 150 W extraction->parameters centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection concentration Concentration (Rotary Evaporator) collection->concentration hplc HPLC Analysis concentration->hplc purification Preparative Chromatography concentration->purification

A typical workflow for this compound extraction.
Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting low extraction yields.

G cluster_params Parameter Optimization cluster_sample Sample Preparation cluster_degradation Degradation Mitigation start Low Yield of This compound check_params Review Extraction Parameters start->check_params check_sample Evaluate Sample Preparation start->check_sample check_degradation Assess for Degradation start->check_degradation opt_solvent Optimize Solvent (Polarity, Ratio) check_params->opt_solvent opt_time_temp Adjust Time & Temperature check_params->opt_time_temp opt_power Modify UAE/MAE Power check_params->opt_power particle_size Ensure Fine & Uniform Particle Size check_sample->particle_size material_quality Verify Plant Material Quality check_sample->material_quality temp_control Lower Extraction Temperature check_degradation->temp_control ph_control Monitor & Adjust Solvent pH check_degradation->ph_control storage Proper Extract Storage check_degradation->storage end Improved Yield opt_solvent->end opt_time_temp->end opt_power->end particle_size->end material_quality->end temp_control->end ph_control->end storage->end

A troubleshooting flowchart for low extraction yield.
Potential Biological Pathway of Afzelechin

This diagram illustrates a potential mechanism of action for the aglycone, afzelechin, based on its known biological activities, such as alpha-glucosidase inhibition and antioxidant effects.

G cluster_intake Dietary Intake cluster_inhibition Enzymatic Inhibition cluster_cellular Cellular Effects carbs Complex Carbohydrates alpha_glucosidase Alpha-Glucosidase (in small intestine) carbs->alpha_glucosidase glucose_absorption Glucose Absorption alpha_glucosidase->glucose_absorption catalyzes outcome1 Reduced Postprandial Hyperglycemia glucose_absorption->outcome1 afzelechin Afzelechin (Aglycone) afzelechin->alpha_glucosidase inhibits ros Reactive Oxygen Species (ROS) oxidative_stress Oxidative Stress & Cellular Damage ros->oxidative_stress outcome2 Reduced Oxidative Damage oxidative_stress->outcome2 afzelechin2 Afzelechin afzelechin2->ros scavenges

Potential biological action of afzelechin.

References

Overcoming solubility issues of Afzelechin 3-O-xyloside in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Afzelechin 3-O-xyloside Solubility

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound, a flavonoid glycoside, is generally expected to have low to moderate solubility in pure water at neutral pH. While specific quantitative data for this compound is not extensively published, its solubility is influenced by factors such as temperature, pH, and the presence of co-solvents. For initial experiments, it is advisable to start with the assumption of low millimolar to micromolar solubility in unbuffered aqueous solutions.

Q2: I am observing precipitation of my this compound stock solution upon storage. What could be the cause?

A2: Precipitation upon storage can be due to several factors:

  • Supersaturation: The initial dissolution might have created a supersaturated solution that is not stable over time.

  • Temperature Fluctuations: A decrease in temperature can significantly reduce the solubility of the compound, leading to precipitation.

  • pH Shifts: Changes in the pH of the solution, perhaps due to absorption of atmospheric CO2, can alter the ionization state of the molecule and affect its solubility.

  • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the compound's concentration, leading to precipitation.

Q3: Can I use DMSO to prepare a stock solution of this compound? What are the potential issues?

A3: Yes, Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound. However, be aware of the following:

  • "Salting-out" Effect: When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can precipitate out if its final concentration exceeds its solubility limit in the final aqueous/DMSO mixture.

  • Cellular Toxicity: DMSO can be toxic to cells at concentrations typically above 0.5-1% (v/v). Ensure the final concentration of DMSO in your cell-based assays is within a non-toxic range.

  • Compound Stability: While generally stable, some compounds can degrade in DMSO over long-term storage. It is recommended to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Difficulty in Dissolving this compound Powder

If you are facing challenges in dissolving the lyophilized powder of this compound in your desired aqueous buffer, follow this troubleshooting workflow:

G start Start: Undissolved This compound Powder step1 Action: Gentle Heating (e.g., 37-40°C water bath) Does it dissolve? start->step1 step2 Action: Sonication (brief pulses in an ultrasonic bath) Does it dissolve? step1->step2 No success Solution is Ready for Use step1->success Yes step3 Action: pH Adjustment (test small aliquots with dilute HCl or NaOH) Does solubility improve at acidic or basic pH? step2->step3 No step2->success Yes step4 Action: Use of Co-solvents (e.g., Ethanol, PEG 300/400) Is a co-solvent system permissible for your experiment? step3->step4 No step3->success Yes, use optimal pH failure Consider Advanced Formulation Strategies (e.g., Cyclodextrins, Liposomes) step4->failure No cosolvent_prep Prepare a concentrated stock in the co-solvent and dilute into aqueous buffer. step4->cosolvent_prep Yes cosolvent_prep->success

Caption: Troubleshooting workflow for dissolving this compound powder.

Issue 2: Precipitation Observed After Diluting a Concentrated Stock Solution

This is a common issue when diluting a stock solution (e.g., in DMSO) into an aqueous medium.

Potential Causes & Solutions

Cause Explanation Recommended Solution
Exceeding Aqueous Solubility The final concentration in the aqueous buffer is higher than the compound's solubility limit in that specific medium.Lower the final concentration of this compound. Determine the maximum achievable concentration empirically by performing a dilution series.
Insufficient Mixing Dropping the stock solution into the buffer without immediate and vigorous mixing can create localized areas of high concentration, causing rapid precipitation.Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.
Co-solvent "Crash Out" The percentage of the organic co-solvent in the final solution is too low to maintain the compound's solubility.Increase the percentage of the co-solvent in the final aqueous solution, if experimentally permissible. Alternatively, explore different co-solvents.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution using a Co-solvent System

This protocol describes the preparation of a 1 mM aqueous solution of this compound (assuming a Molecular Weight of 422.38 g/mol ) using Ethanol as a co-solvent.

G cluster_0 Step 1: Prepare Concentrated Stock cluster_1 Step 2: Prepare Final Aqueous Solution cluster_2 Step 3: Final Product a Weigh 4.22 mg of This compound powder. b Dissolve in 1 mL of 100% Ethanol to make a 10 mM stock solution. a->b d While vortexing the buffer, add 1 mL of the 10 mM stock solution. b->d c Add 9 mL of the desired aqueous buffer (e.g., PBS) to a tube. c->d e Result: 10 mL of 1 mM This compound in 10% Ethanol/Aqueous Buffer.

Caption: Workflow for preparing an aqueous solution with a co-solvent.

Methodology:

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh 4.22 mg of this compound powder.

    • Add the powder to a microcentrifuge tube.

    • Add 1 mL of 100% ethanol.

    • Vortex or sonicate until the powder is completely dissolved. This is your 10 mM stock solution.

  • Prepare the 1 mM Final Aqueous Solution:

    • In a larger tube, add 9 mL of your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • Begin vortexing or stirring the aqueous buffer at a moderate speed.

    • While the buffer is being mixed, slowly add 1 mL of the 10 mM stock solution drop by drop.

    • Continue mixing for another 1-2 minutes to ensure homogeneity.

  • Final Check:

    • Visually inspect the solution for any signs of precipitation. If the solution is hazy, the concentration may be too high for this co-solvent percentage.

Protocol 2: Solubility Assessment at Different pH Values

This protocol provides a method to empirically determine the effect of pH on the solubility of this compound.

Methodology:

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9). Common buffer systems are citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.

  • Add Excess Compound:

    • Aliquot 1 mL of each buffer into separate tubes.

    • Add an excess amount of this compound powder to each tube (e.g., 2 mg/mL). This ensures that a saturated solution is formed.

  • Equilibration:

    • Incubate the tubes on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid:

    • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved powder.

    • Alternatively, filter the suspension through a 0.22 µm syringe filter to remove undissolved particles.

  • Quantification:

    • Carefully take a known volume of the clear supernatant.

    • Dilute the supernatant in a suitable solvent (e.g., methanol or ethanol) to a concentration range appropriate for analysis.

    • Quantify the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Presentation:

    • Present the results in a table comparing the solubility at different pH values.

Example Data Table

pH of Buffer Temperature (°C) Solubility (µg/mL) Solubility (mM)
3.025Hypothetical ValueCalculated Value
5.025Hypothetical ValueCalculated Value
7.425Hypothetical ValueCalculated Value
9.025Hypothetical ValueCalculated Value

Afzelechin 3-O-xyloside stability and degradation under experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Afzelechin 3-O-xyloside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) will help you address common issues encountered during your research.

Disclaimer: Direct experimental data on the stability of this compound is limited in publicly available literature. Therefore, the information provided is largely based on established knowledge of the stability of structurally similar compounds, namely flavan-3-ols and other flavonoid glycosides.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should I store my solid this compound sample?

A1: For long-term storage, solid this compound should be stored at -20°C or below, protected from light and moisture. For short-term storage, 2-8°C is acceptable.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, acetone, and ethyl acetate. It has limited solubility in water.

Q3: How should I store stock solutions of this compound?

A3: Prepare stock solutions in a suitable anhydrous solvent like DMSO. For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Under these conditions, solutions can be stable for several months. For short-term use (up to two weeks), storage at -20°C is generally acceptable.

Troubleshooting Guide: Stability and Degradation Issues

pH-Related Degradation

Q4: I am observing a loss of my compound in a neutral or alkaline buffer (pH > 7). What is happening?

A4: Flavonoid glycosides, including what can be expected for this compound, are generally less stable in neutral to alkaline conditions. The degradation is pH-dependent and accelerates as the pH increases. This can lead to the opening of the heterocyclic C-ring and other structural rearrangements. It is recommended to work in acidic to slightly acidic conditions (pH 3-6) to enhance stability.

Q5: My experiment requires a physiological pH (7.4). How can I minimize degradation?

A5: If physiological pH is necessary, minimize the exposure time of the compound to these conditions. Prepare fresh solutions immediately before use. Consider using a buffered solution with antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation, which can be more prevalent at neutral pH. Running control experiments to quantify the rate of degradation at pH 7.4 is also advisable.

Temperature-Induced Degradation

Q6: I suspect my compound is degrading during a heating step in my protocol. At what temperature does this compound become unstable?

A6: While glycosylation generally improves the thermal stability of flavonoids compared to their aglycones, elevated temperatures can still cause degradation. Significant degradation of similar compounds has been observed at temperatures above 60°C. The primary degradation pathways at elevated temperatures include epimerization (conversion to its stereoisomer, epiafzelechin-3-O-xyloside) and oxidation, which can lead to the formation of dimers and other breakdown products.

Q7: How can I prevent thermal degradation?

A7: Avoid prolonged exposure to high temperatures. If a heating step is unavoidable, use the lowest effective temperature for the shortest possible duration. When possible, perform experiments at room temperature or on ice.

Oxidative and Photolytic Degradation

Q8: I am seeing unexpected peaks in my chromatogram after my experiment. Could this be due to oxidation or light exposure?

A8: Yes, flavonoids are susceptible to both oxidative and photolytic degradation. Exposure to atmospheric oxygen, oxidizing agents (like hydrogen peroxide), and UV or ambient light can lead to the formation of various degradation products.

Q9: What are the best practices to prevent oxidative and photolytic degradation?

A9:

  • Preventing Oxidation: Use deoxygenated solvents and buffers. Consider working in an inert atmosphere (e.g., under nitrogen or argon). The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your solutions can also be beneficial.

  • Preventing Photodegradation: Protect your samples from light by using amber vials or by wrapping your containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.

Enzymatic Degradation

Q10: I am working with cell lysates or tissue homogenates and observing a rapid loss of this compound. What could be the cause?

A10: Cell lysates and tissue homogenates contain various enzymes, including glycosidases (e.g., β-xylosidases), that can cleave the xyloside sugar moiety from the afzelechin backbone. This will result in the formation of the aglycone, afzelechin, which has different properties and may be further metabolized.

Q11: How can I inhibit enzymatic degradation in my samples?

A11: Add a broad-spectrum glycosidase inhibitor to your lysis or homogenization buffer. Alternatively, heat-inactivating the enzymes by boiling the sample (if compatible with your downstream analysis) can be effective. Maintaining samples at low temperatures (0-4°C) will also slow down enzymatic activity.

Data Presentation: Stability of Structurally Similar Flavonoids

The following tables summarize quantitative data from studies on structurally related flavonoid glycosides and flavan-3-ols. This data can be used as a general guide for estimating the stability of this compound.

Table 1: pH-Dependent Degradation of Flavonoid Glycosides (Proxy Data)

Compound ClasspHTemperature (°C)Half-life (t½) / % DegradationReference Compound(s)
Flavonol Glycosides3.090Stable (>90% remaining after 2h)Rutin
Flavonol Glycosides7.437Follows first-order kineticsMyricitrin, Quercitrin
Flavan-3-olsAcidicAmbientGenerally stableCatechin, Epicatechin
Flavan-3-olsAlkalineAmbientRapid degradationCatechin, Epicatechin

Table 2: Thermal Degradation of Flavonoids (Proxy Data)

Compound ClassTemperature (°C)Time (h)% DegradationReference Compound(s)
Flavan-3-ols602>20%(-)-Epicatechin
Flavan-3-ols902>50%(-)-Epicatechin
Flavonol Glycosides902>50%Rutin, Luteolin
Flavonol Glycosides1302>75%Rutin, Naringin

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC system with a UV or MS detector

  • C18 reverse-phase HPLC column

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Before analysis, neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Before analysis, neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours, protected from light.

  • Thermal Degradation: Incubate 1 mL of the stock solution (in a sealed vial) at 70°C for 24, 48, and 72 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis:

  • For each time point, dilute the stressed sample with the mobile phase to an appropriate concentration.

  • Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways Modulated by Afzelechin

Afzelechin, the aglycone of this compound, has been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagrams below illustrate these pathways.

NF-kB Signaling Pathway cluster_nucleus Nucleus IKK IKK IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits Degradation Degradation IkB->Degradation Leads to Nucleus Nucleus NF-kB->Nucleus Translocates to Inflammatory_Genes Inflammatory_Genes TLR4 TLR4 TLR4->IKK Activates Afzelechin Afzelechin Afzelechin->IKK Inhibits NF-kB_nucleus NF-kB NF-kB_nucleus->Inflammatory_Genes Activates Transcription

NF-κB Signaling Pathway Inhibition by Afzelechin.

Nrf2 Signaling Pathway cluster_nucleus Nucleus Afzelechin Afzelechin Nrf2 Nrf2 Afzelechin->Nrf2 Promotes Translocation Keap1 Keap1 Keap1->Nrf2 Sequesters Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes Activates Transcription Nrf2_nucleus Nrf2 Nrf2_nucleus->ARE Binds to

Nrf2 Signaling Pathway Activation by Afzelechin.

STAT1 Signaling Pathway cluster_nucleus Nucleus Afzelechin Afzelechin p-STAT1 p-STAT1 Afzelechin->p-STAT1 Inhibits IFN-gamma IFN-γ IFNGR IFN-γ Receptor JAK JAK IFNGR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates STAT1->p-STAT1 p-STAT1->p-STAT1 Nucleus Nucleus p-STAT1->Nucleus Translocates to Pro-inflammatory_Genes Pro-inflammatory_Genes p-STAT1_nucleus p-STAT1 Dimer p-STAT1_nucleus->Pro-inflammatory_Genes Activates Transcription Stability_Workflow start Start: Pure This compound stress Apply Stress Condition (pH, Temp, Light, Oxidant) start->stress analysis HPLC/LC-MS Analysis (Time-course) stress->analysis data Data Processing: - Quantify Parent Compound - Identify Degradation Products analysis->data kinetics Determine Degradation Kinetics (Half-life, Rate Constant) data->kinetics end End: Stability Profile kinetics->end

Troubleshooting low signal intensity in mass spectrometry of Afzelechin 3-O-xyloside.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of Afzelechin 3-O-xyloside and related flavonoid glycosides. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome challenges with low signal intensity during your experiments.

Troubleshooting Guide: Low Signal Intensity

Low signal intensity is a common issue that can stem from various factors, from sample preparation to instrument settings. Follow this step-by-step guide to diagnose and resolve the problem.

Question: I am not seeing any signal, or the signal for my compound, this compound, is extremely low. Where should I start?

Answer: Start by verifying the fundamental components of your LC-MS system. A complete loss of signal often points to a singular, critical failure.

  • Check the Mass Spectrometer's Basic Functionality: Infuse a standard, well-behaving compound (e.g., reserpine, caffeine) directly into the mass spectrometer. If you see a strong, stable signal, the issue likely lies with your analyte, sample preparation, or chromatography. If not, the problem is with the instrument itself (e.g., no stable spray, detector issue).[1]

  • Verify Sample Integrity and Concentration:

    • Concentration: Ensure your sample is appropriately concentrated. A signal may be too weak if the sample is too dilute. Conversely, excessively high concentrations can lead to ion suppression.[2]

    • Degradation: Flavan-3-ols can be prone to oxidation. Consider preparing fresh samples and adding an antioxidant like ascorbic acid to your sample solvent.[3]

  • Inspect the LC System:

    • Mobile Phase: Confirm that your mobile phase bottles are not empty and that the lines are correctly placed. Ensure fresh, correctly prepared solvents are being used.

    • Connections: Check for leaks in all fittings between the injector and the mass spectrometer.

    • Injection: Verify that the autosampler is correctly picking up and injecting your sample.

Question: My system seems to be working, but the signal for this compound is still poor. What should I investigate next?

Answer: If the basic system checks out, the next step is to optimize the parameters specific to your analyte's chemical properties. For a flavonoid glycoside, ionization efficiency is key.

1. Review Your Mobile Phase Composition

The pH and additives in your mobile phase have a significant impact on how well this compound is ionized.

  • Acidic Additives: Flavonoids are typically analyzed with an acidified mobile phase to promote protonation for positive ion mode ([M+H]⁺) or to ensure consistent deprotonation in negative ion mode ([M-H]⁻).[4] Formic acid (0.1%) is a very common and effective choice. Acetic acid is another option.[4][5][6][7]

  • Buffers: For improved reproducibility and peak shape, especially in negative ion mode, buffered mobile phases such as ammonium formate or ammonium acetate can be beneficial.[6]

  • Ionization Mode: While flavonoids can be ionized in positive mode, their acidic hydroxyl groups often lead to higher sensitivity in negative ion mode (ESI-).[4][6] It is crucial to test both modes to determine the optimal polarity for your specific compound and instrument.[8][9]

2. Optimize Ion Source Parameters

The settings of your electrospray ionization (ESI) source are critical for generating ions efficiently.

  • In-source Fragmentation: Flavonoid O-glycosides, like this compound, are susceptible to in-source fragmentation, where the glycosidic bond breaks before the ion reaches the mass analyzer.[10] This leads to a low signal for the intact molecule ([M+H]⁺ or [M-H]⁻) and a higher signal for the aglycone fragment (Afzelechin). To minimize this, reduce the fragmentor voltage (also called cone voltage or declustering potential).[11]

  • Gas and Temperature Settings: Optimize the nebulizing gas pressure, drying gas flow rate, and gas temperature. These parameters affect desolvation efficiency. Improper settings can lead to unstable spray or insufficient desolvation, both of which reduce signal intensity.[2][4]

  • Capillary Voltage: Ensure the capillary voltage is set appropriately for the chosen ionization mode and flow rate. A typical starting point is 3.5-4.5 kV for positive mode and -2.5 to -3.5 kV for negative mode.[4]

3. Consider Analyte-Specific Issues

  • Adduct Formation: Flavonoids can readily form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially in positive ion mode. This can split the signal intensity across multiple ions, reducing the abundance of your target protonated molecule ([M+H]⁺). Ensure high-purity solvents and glassware to minimize sodium contamination. If adducts are dominant, you may need to target these for quantification.

  • Matrix Effects: If you are analyzing samples in a complex matrix (e.g., plant extracts, biological fluids), co-eluting compounds can suppress the ionization of your target analyte.[12] Improve chromatographic separation to isolate the analyte from interfering compounds or implement more rigorous sample cleanup procedures.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, positive or negative, is better for this compound? A1: Due to the presence of multiple acidic phenolic hydroxyl groups, flavonoid glycosides often exhibit excellent sensitivity in negative ion mode (ESI-), forming the [M-H]⁻ ion.[4][6] However, positive ion mode (ESI+) can also be effective, forming [M+H]⁺, and may provide complementary fragmentation data.[4] It is highly recommended to test both modes to determine the best option for your specific instrument and conditions.

Q2: I see a strong signal for the Afzelechin aglycone, but not for the intact xyloside. What is happening? A2: This is a classic sign of in-source fragmentation, where the relatively weak O-glycosidic bond between afzelechin and the xylose sugar is breaking in the ion source.[10] The energy in the source is too high. To fix this, lower the fragmentor voltage (or equivalent parameter) on your instrument to reduce the energy of collisions in the source region.[11]

Q3: What are common adducts I should look for with this compound? A3: In positive ion mode, look for the protonated molecule [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. In negative ion mode, the primary ion will be the deprotonated molecule [M-H]⁻. You may also see adducts with mobile phase modifiers, such as [M+HCOO]⁻ if using formic acid.

Q4: Can my sample preparation method affect signal intensity? A4: Absolutely. Flavan-3-ols can oxidize during sample preparation, leading to signal loss.[3] It is advisable to work with fresh samples, minimize exposure to light and heat, and consider adding an antioxidant like ascorbic acid to your extraction or final sample solvent.[3] Additionally, ensure your final sample is fully dissolved in a solvent compatible with your initial mobile phase to ensure good peak shape.

Data Presentation: Recommended Starting Conditions

The tables below provide typical starting parameters for LC-MS analysis of flavonoid glycosides. These should be used as a baseline and optimized for your specific instrument and application.

Table 1: Recommended Liquid Chromatography (LC) Parameters

Parameter Recommendation Rationale
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) Provides good retention and separation for moderately polar compounds like flavonoid glycosides.[5]
Mobile Phase A Water + 0.1% Formic Acid Acid modifier promotes good ionization and peak shape.[4]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid Common organic solvents for reverse-phase separation of flavonoids.[4][5]
Gradient Start at 5-10% B, ramp to 40-95% B over 10-20 min A typical gradient to elute compounds of varying polarity.
Flow Rate 0.2 - 0.4 mL/min Appropriate for 2.1 mm ID columns and compatible with standard ESI sources.[5]

| Column Temp. | 25 - 40 °C | Influences retention time and peak shape.[5] |

Table 2: Recommended Electrospray Ionization (ESI) MS Parameters

Parameter Positive Ion Mode Negative Ion Mode Rationale
Capillary Voltage 3500 - 4500 V -2500 to -3500 V Optimizes spray stability and ion generation.[4]
Drying Gas Temp. 300 - 350 °C 300 - 350 °C Facilitates efficient desolvation of droplets.[4]
Drying Gas Flow 10 - 12 L/min 10 - 12 L/min Removes solvent from the ESI droplets.[4]
Nebulizer Pressure 35 - 45 psi 35 - 45 psi Aids in the formation of a fine aerosol.[4]

| Fragmentor Voltage | 80 - 130 V | 100 - 170 V | Crucial for minimizing in-source fragmentation. Start low and increase only if needed. |

Experimental Protocols

Protocol: LC-MS Analysis of this compound

This protocol provides a general procedure. Users should adapt it based on their specific instrumentation and experimental goals.

  • Standard/Sample Preparation:

    • Prepare a stock solution of this compound standard at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • For plant extracts, perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components. Evaporate the solvent and reconstitute the residue in the initial mobile phase.[4][13]

  • LC Method Setup (based on Table 1):

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 minutes or until a stable baseline is achieved.

    • Set up a gradient elution method appropriate for separating the analyte from other components.

  • MS Method Setup (based on Table 2):

    • Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.[2]

    • Set the instrument to acquire data in both positive and negative ion modes in full scan mode (e.g., m/z 100-1000) to identify the parent ion and determine the optimal polarity.

    • Set the fragmentor voltage to a low initial value (e.g., 80 V) to minimize in-source fragmentation.

    • Inject the standard solution and identify the retention time and m/z of this compound ([M+H]⁺ ≈ 407.10, [M-H]⁻ ≈ 405.09).

    • Optimize the fragmentor voltage and other source parameters by infusing the standard or performing multiple injections while varying one parameter at a time to maximize the signal for the parent ion.

Visualizations

The following diagrams illustrate key concepts in troubleshooting and analysis.

TroubleshootingWorkflow Start Low or No Signal Detected CheckMS 1. Check MS Basics Infuse standard (e.g., reserpine). Is signal strong and stable? Start->CheckMS CheckSample 2. Check Sample & LC - Fresh sample/solvents? - Correct concentration? - Leaks? Injection ok? CheckMS->CheckSample Yes MS_Issue System Issue: - Check spray, gases, voltages - Clean ion source - Call service CheckMS->MS_Issue No OptimizeIonization 3. Optimize Ionization - Test ESI+ and ESI- modes - Add 0.1% Formic Acid - Check for adducts (Na+, K+) CheckSample->OptimizeIonization Yes ControlFragmentation 4. Control In-Source Fragmentation - Lower Fragmentor/Cone Voltage - Monitor Aglycone vs. Parent Ion OptimizeIonization->ControlFragmentation OptimizeSource 5. Optimize Source Parameters - Gas flows - Temperatures - Capillary Voltage ControlFragmentation->OptimizeSource Success Signal Intensity Improved OptimizeSource->Success

Caption: A logical workflow for troubleshooting low signal intensity in LC-MS.

IonizationPathway cluster_source ESI Source cluster_high_energy High Energy (High Fragmentor V) cluster_low_energy Optimal Energy (Low Fragmentor V) Analyte Afzelechin-O-Xylose (in droplet) Fragmentation In-Source Fragmentation (Glycosidic Cleavage) Analyte->Fragmentation Ionization Soft Ionization (Desolvation) Analyte->Ionization Aglycone [Afzelechin+H]+ or [Afzelechin-H]- Fragmentation->Aglycone To_MS_Frag To Mass Analyzer Aglycone->To_MS_Frag Low Precursor Signal ParentIon [Afzelechin-O-Xylose+H]+ or [Afzelechin-O-Xylose-H]- Ionization->ParentIon To_MS To Mass Analyzer ParentIon->To_MS Desired High Signal

Caption: Fate of this compound in the ESI source under different energy conditions.

References

How to prevent oxidation of Afzelechin 3-O-xyloside during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Afzelechin 3-O-xyloside to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for this compound, a flavonoid, is oxidation. Flavonoids are susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, oxygen, and certain metal ions.

Q2: How should I store solid this compound?

A2: Solid this compound should be stored in a tightly sealed vial, desiccated, at -20°C for long-term storage. For shorter periods, storage at 2-8°C is also acceptable, with a shelf life of up to 24 months under these conditions.[1][2]

Q3: What is the recommended procedure for preparing and storing stock solutions of this compound?

A3: It is highly recommended to prepare and use solutions on the same day.[1] If advance preparation is necessary, stock solutions should be stored in aliquots in tightly sealed vials at -20°C for a maximum of two weeks.[1] For longer-term storage of solutions, -80°C for up to six months is an option, though use within one month is preferable if stored at -20°C.[3] To minimize degradation, avoid repeated freeze-thaw cycles.[3] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation from forming inside the vial.[1]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in a variety of organic solvents, including DMSO, pyridine, methanol, ethanol, chloroform, dichloromethane, and ethyl acetate.[1][4]

Q5: I am having trouble dissolving the compound. What can I do?

A5: If you encounter solubility issues, you can warm the tube to 37°C and use an ultrasonic bath to facilitate dissolution.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of solid compound Oxidation due to improper storage (exposure to air, light, or moisture).Discard the compound as its integrity may be compromised. Ensure new batches are stored in tightly sealed, desiccated containers at -20°C.
Precipitate forms in stock solution after thawing Poor solubility at lower temperatures or solvent evaporation.Before use, warm the solution to 37°C and sonicate to redissolve the precipitate. Ensure vials are tightly sealed to prevent solvent evaporation.
Loss of biological activity in experiments Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using stored solutions, test a fresh batch to compare results. Minimize the time the solution is kept at room temperature.
Inconsistent experimental results Inconsistent concentration due to incomplete dissolution or degradation.Ensure the compound is fully dissolved when preparing stock solutions. Follow strict storage protocols and avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Solid -20°CLong-termStore in a desiccator, tightly sealed vial.[2]
2-8°CUp to 24 monthsTightly sealed vial.[1]
Stock Solution -20°CUp to 2 weeks[1] or 1 month[3]Aliquot to avoid freeze-thaw cycles.[1][3]
-80°CUp to 6 months[3]Preferred for longer-term solution storage.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a method to evaluate the stability of this compound under various storage conditions.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., DMSO, methanol)
  • HPLC system with a UV detector
  • Calibrated analytical balance
  • Vortex mixer and sonicator
  • Temperature-controlled storage units (-20°C, 4°C, room temperature)
  • Amber and clear HPLC vials

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in the desired solvent (e.g., DMSO). Ensure complete dissolution, using gentle warming (37°C) and sonication if necessary.
  • Preparation of Test Samples: Aliquot the stock solution into different sets of amber and clear HPLC vials to test various conditions (e.g., -20°C, 4°C, room temperature; with and without a headspace of inert gas like argon or nitrogen).
  • Time Zero (T0) Analysis: Immediately analyze an aliquot of the freshly prepared stock solution by HPLC to establish the initial concentration and purity. This will serve as the baseline.
  • Incubation: Store the prepared vials under the different selected conditions.
  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks), retrieve one vial from each storage condition. Allow it to equilibrate to room temperature before analysis.
  • HPLC Analysis: Analyze the samples by HPLC. The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the peak area at T0.
  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

Troubleshooting Workflow for this compound Degradation start Experiment Yields Inconsistent or Negative Results check_solution Was the solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_storage How was the stock solution stored? yes_fresh->check_storage prepare_fresh Prepare fresh solution and repeat experiment. no_fresh->prepare_fresh proper_storage Properly (-20°C/-80°C, aliquoted, protected from light) check_storage->proper_storage Properly improper_storage Improperly (e.g., room temp, repeated freeze-thaw) check_storage->improper_storage Improperly check_solid Inspect solid compound for discoloration. proper_storage->check_solid new_stock Prepare a new stock solution from solid. improper_storage->new_stock new_stock->check_solid solid_ok Solid appears normal check_solid->solid_ok OK solid_bad Solid is discolored check_solid->solid_bad Discolored other_factors Consider other experimental factors. solid_ok->other_factors new_compound Order a new batch of the compound. solid_bad->new_compound

Caption: Troubleshooting workflow for unexpected experimental results.

Key Factors in Preventing this compound Oxidation center Stable this compound temp Low Temperature (-20°C to -80°C) center->temp light Protection from Light (Amber Vials) center->light atmosphere Inert Atmosphere (Argon/Nitrogen) center->atmosphere handling Proper Handling (Avoid Freeze-Thaw) center->handling

Caption: Core principles for maintaining compound stability.

References

Technical Support Center: Troubleshooting Afzelechin 3-O-xyloside Peak Tailing in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reverse-phase chromatography of Afzelechin 3-O-xyloside, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing in chromatography refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2] Ideally, a chromatographic peak should be symmetrical and have a Gaussian shape.[2] Tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1 indicates peak tailing. For most applications, a tailing factor below 1.5 is considered acceptable.[1]

Q2: Why is my this compound peak tailing in my reverse-phase HPLC analysis?

A2: Peak tailing for this compound, a flavonoid glycoside, in reverse-phase chromatography can be attributed to several factors:

  • Secondary Interactions: The primary cause is often secondary interactions between the polar hydroxyl groups of the analyte and active sites on the stationary phase, particularly residual silanol groups on silica-based columns.[1][2][3][4] These interactions introduce an alternative retention mechanism, leading to peak distortion.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the phenolic hydroxyl groups of this compound or the silanol groups on the stationary phase, promoting secondary interactions and causing peak tailing.[5][6][7][8]

  • Column Issues: A degraded or contaminated column, including a partially blocked inlet frit or the formation of a void, can disrupt the flow path and lead to asymmetrical peaks.[1][9]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak tailing.

  • Extra-Column Effects: Dead volume in the HPLC system, such as from overly long or wide tubing, can cause band broadening and peak tailing.[9]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of phenolic compounds like this compound.[5][6][7]

  • Analyte Ionization: this compound contains multiple phenolic hydroxyl groups which can deprotonate at higher pH values. An ionized analyte will have different interactions with the stationary phase, and if both ionized and non-ionized forms are present, it can lead to peak broadening and tailing.[8]

  • Silanol Group Ionization: Residual silanol groups on the silica-based stationary phase are acidic and become ionized (negatively charged) at a pH above approximately 3-4.[1] These ionized silanols can then interact with the analyte through ion-exchange or hydrogen bonding, causing peak tailing.[1]

To minimize these effects, it is generally recommended to use an acidic mobile phase to suppress the ionization of both the analyte's phenolic hydroxyls and the stationary phase's silanol groups.[4][10][11]

Q4: What are the recommended mobile phase additives to reduce peak tailing for flavonoids?

A4: Acidic modifiers are commonly added to the mobile phase to improve the peak shape of flavonoids.[11][12]

  • Formic Acid (0.1%): This is a widely used additive that effectively lowers the mobile phase pH and is compatible with mass spectrometry (MS) detectors.[4][10][13]

  • Acetic Acid (0.1% - 0.2%): Another common choice for acidifying the mobile phase in flavonoid analysis.[11][13]

  • Phosphoric Acid (0.1%): Can be used to achieve a low pH, but it is not volatile and therefore not suitable for MS applications.[12]

The addition of a buffer, such as ammonium formate or ammonium acetate, can also help to maintain a consistent pH throughout the analysis, leading to more reproducible peak shapes.[4]

Troubleshooting Guide

Issue: Asymmetrical peak shape (tailing) observed for this compound.

Below is a systematic approach to troubleshooting peak tailing for this compound in your reverse-phase chromatography experiments.

Step 1: Evaluate and Optimize the Mobile Phase

  • Methodology:

    • Lower the pH: The most common first step is to acidify the mobile phase. Prepare a mobile phase containing 0.1% formic acid in both the aqueous (A) and organic (B) components.[4][10][11] This will protonate the residual silanol groups on the column, minimizing secondary interactions.[1][4]

    • Buffer the Mobile Phase: If pH control is still an issue, consider using a buffer. A buffer concentration of 10-25 mM is typically sufficient to maintain a stable pH. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are recommended.[4]

    • Optimize Organic Modifier: While acetonitrile is a common choice, methanol can sometimes offer different selectivity and improve peak shape for certain flavonoids.[14] Consider performing a scouting gradient with a methanol-based mobile phase.

  • Quantitative Data Summary:

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.5 - 3.5Suppresses ionization of silanol groups and phenolic hydroxyls.[4]
Acidic Modifier 0.1% Formic Acid or Acetic AcidEffective in achieving the desired low pH.[10][11][13]
Buffer Concentration 10 - 25 mM (for buffered mobile phase)Ensures stable pH throughout the analysis.[4]

Step 2: Assess the HPLC Column

  • Methodology:

    • Column Flushing: If the column has been used extensively, contaminants may have accumulated. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reverse-phase columns) to remove strongly retained compounds.

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained or particulate matter in the sample, thereby extending the life of the analytical column.[9]

    • Consider a Different Column: If peak tailing persists, especially for a basic analyte, the column itself may be the issue. Modern, high-purity silica columns with end-capping are designed to minimize residual silanol activity.[3][4] Consider trying a column with a different stationary phase chemistry, such as one with a polar-embedded group, which can help shield the residual silanols.[2]

Step 3: Review Sample Preparation and Injection Parameters

  • Methodology:

    • Check Sample Solvent: The sample should ideally be dissolved in the initial mobile phase composition. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Evaluate Sample Concentration: To check for mass overload, dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the original sample concentration was too high.

    • Sample Cleanup: For complex sample matrices, consider using solid-phase extraction (SPE) to remove interfering compounds that may contribute to peak tailing.[1]

Step 4: Inspect the HPLC System

  • Methodology:

    • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to reduce dead volume.[9]

    • Check Fittings: Verify that all fittings are properly tightened to prevent leaks and minimize dead volume at the connections.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

  • Aqueous Phase (A): To 1 L of HPLC-grade water, add 1.0 mL of formic acid (final concentration of 0.1%). Mix thoroughly.

  • Organic Phase (B): To 1 L of HPLC-grade acetonitrile or methanol, add 1.0 mL of formic acid (final concentration of 0.1%). Mix thoroughly.

  • Degassing: Degas both mobile phases using an appropriate method (e.g., sonication or online degasser) before use.

Protocol 2: Column Flushing Procedure

  • Disconnect the column from the detector.

  • Set the pump flow rate to 0.5 mL/min.

  • Flush the column with 20-30 column volumes of 100% organic solvent (acetonitrile or methanol).

  • Gradually re-introduce the mobile phase, starting with a high organic composition and slowly decreasing to the initial conditions of your gradient.

  • Reconnect the column to the detector and allow the system to equilibrate before injecting your sample.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound step1 Step 1: Optimize Mobile Phase start->step1 step2 Step 2: Assess HPLC Column step1->step2 If tailing persists s1_a Lower pH with 0.1% Formic Acid step3 Step 3: Review Sample & Injection step2->step3 If tailing persists s2_a Flush Column with Strong Solvent step4 Step 4: Inspect HPLC System step3->step4 If tailing persists s3_a Ensure Sample is Dissolved in Initial Mobile Phase end_node Peak Shape Improved step4->end_node If tailing persists, contact manufacturer s4_a Minimize Extra-Column Volume s1_b Use a Buffered Mobile Phase s1_c Try a Different Organic Modifier s2_b Install a Guard Column s2_c Test a Different Column Chemistry s3_b Dilute Sample to Check for Overload s3_c Perform Sample Cleanup (SPE) s4_b Check and Tighten Fittings

Caption: A logical workflow for troubleshooting peak tailing.

References

Minimizing epimerization of Afzelechin during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information to minimize the epimerization of Afzelechin during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is Afzelechin and its epimer?

Afzelechin is a type of flavonoid known as a flavan-3-ol.[1] It exists as two primary epimers, which are stereoisomers that differ in configuration at only one stereogenic center. The common epimers are (+)-Afzelechin ((2R,3S)-configuration) and its C2 epimer, (-)-Epiafzelechin ((2R,3R)-configuration).[1][2]

Q2: What is epimerization and why is it a critical issue in research?

Epimerization is a chemical process where one epimer transforms into its chiral counterpart.[3] For Afzelechin, this involves the inversion of the stereochemistry at the C2 position of the C-ring.[4][5] This is a significant concern because different epimers can exhibit different biological activities and properties. Uncontrolled epimerization can lead to inconsistent experimental results, inaccurate bioactivity assessments, and challenges in drug development and standardization.

Q3: What are the primary factors that cause Afzelechin epimerization?

The stability of catechins like Afzelechin is primarily influenced by pH, temperature, and the solvent system used during extraction, purification, and storage.[6][7]

  • pH: pH is a critical factor. Catechins are generally stable in acidic conditions but become extremely unstable as the pH increases above 6.[7]

  • Temperature: Elevated temperatures significantly accelerate the rate of epimerization.[7][8] The reaction is directly proportional to the temperature and can occur even at 40°C during prolonged storage.[7]

  • Solvent/Matrix: Epimerization is a major degradation pathway in aqueous solutions.[6] The presence of water is a key factor, while in solid states, other degradation pathways like oxidation may be more prominent.[6]

Q4: What is the optimal pH range to maintain the stability of Afzelechin?

To minimize epimerization, it is crucial to maintain an acidic pH. Catechins are most stable at a pH of less than 4.[7] Studies on various catechins have shown high stability around pH 4.[9] Conversely, alkaline conditions dramatically promote epimerization; the reaction at pH 8.0 can be 50 times faster than at pH 5.0.[4]

Q5: How can I monitor the epimerization of Afzelechin in my samples?

Epimerization can be effectively monitored using High-Performance Liquid Chromatography (HPLC). A suitable method can achieve baseline separation of Afzelechin and its epimer, Epiafzelechin, allowing for their individual quantification.[10] This enables researchers to assess the extent of epimerization in their samples.

Troubleshooting Guide: High Epimerization Detected

Problem: You have detected significant levels of Epiafzelechin (the undesired epimer) in your Afzelechin sample.

Use the following guide to identify and rectify the potential cause in your workflow.

Extraction Phase
  • Potential Cause: The pH of the extraction solvent is neutral or alkaline.

    • Solution: Ensure your extraction solvent is buffered to an acidic pH, ideally between 3.0 and 4.0. The use of solvents containing a small amount of acid, such as formic or hydrochloric acid, can help prevent degradation.[11]

  • Potential Cause: The extraction is performed at a high temperature for an extended period.

    • Solution: Lower the extraction temperature. While higher temperatures can increase extraction yield, temperatures above 50-60°C significantly increase the rate of epimerization.[11][12] Consider using ultrasonication at a controlled, lower temperature as an alternative to prolonged heating.[7]

Concentration/Drying Phase
  • Potential Cause: Excessive heat is applied during solvent evaporation.

    • Solution: Use low-temperature evaporation techniques such as rotary evaporation under vacuum or freeze-drying (lyophilization). Avoid high temperatures which can lead to simultaneous degradation and epimerization.[7]

Storage Phase
  • Potential Cause: Samples are stored as aqueous solutions at inappropriate pH or temperature.

    • Solution (Short-term): If storing as a solution, ensure it is buffered to pH 3-4 and stored at low temperatures (e.g., 4°C).

    • Solution (Long-term): For long-term storage, it is best to store Afzelechin as a dry, solid powder in a desiccator at -20°C or below. The stability of catechins decreases with the increasing presence of water.[6]

Analysis Phase
  • Potential Cause: The sample is left at room temperature in a neutral or alkaline mobile phase for an extended period in the autosampler.

    • Solution: Use an acidic mobile phase for HPLC analysis. If the mobile phase is not acidic, keep the autosampler cooled (e.g., 4°C) and minimize the time between sample preparation and injection.

Data Summary

The following table summarizes the key environmental factors affecting catechin stability and the recommended conditions to minimize epimerization.

FactorCondition to AvoidRecommended ConditionRationale
pH Neutral to Alkaline (pH > 6)Acidic (pH 3-4)Catechins are highly unstable at pH above 6.[7] Stability is greatest at around pH 4.[9]
Temperature High Temperatures (> 40-50°C)Low Temperatures (e.g., < 40°C for processing, ≤ 4°C for storage)Epimerization is induced by heat and is directly proportional to the temperature.[4][7]
Sample State Aqueous Solution (especially at neutral/alkaline pH)Dry Solid / PowderIn solutions, epimerization is a major degradation pathway. Stability is higher in the solid state.[6]
Oxygen Presence of OxygenInert Atmosphere (e.g., N₂)While epimerization is the focus, oxygen can lead to oxidative side reactions, especially at neutral pH.[8]

Experimental Protocols

Protocol 1: Recommended Extraction & Handling of Afzelechin
  • Solvent Preparation: Prepare an extraction solvent of 80% methanol in water. Adjust the pH of the solution to 3.5 using 0.1% formic acid.

  • Extraction: Macerate or sonicate the plant material in the prepared acidic solvent at a temperature not exceeding 40°C. Limit the extraction time to minimize exposure to heat.

  • Filtration & Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator with the water bath temperature set to a maximum of 40°C.

  • Purification (Optional): If further purification is needed (e.g., using column chromatography), ensure all solvents and mobile phases are maintained under acidic conditions.

  • Drying: For solid samples, freeze-dry (lyophilize) the concentrated extract to obtain a fine powder.

  • Storage: Store the final powder in an airtight, opaque container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower. If solution storage is unavoidable, use a pH 4 buffer and store at 4°C for short-term use only.

Protocol 2: HPLC Analysis for Afzelechin and Epiafzelechin

This protocol provides a general guideline. Specifics should be optimized for the available instrument and column.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Develop a gradient method that allows for the separation of Afzelechin and its epimer. An example gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 30% B

    • 25-30 min: 30% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Temperature: Maintain the column and autosampler at a controlled temperature (e.g., 25°C and 4°C, respectively).

  • Quantification: Use certified reference standards of both Afzelechin and Epiafzelechin to create calibration curves for accurate quantification.

Visualizations

Epimerization Afzelechin Afzelechin (2R, 3S) Epiafzelechin Epiafzelechin (2R, 3R) Afzelechin->Epiafzelechin Epimerization at C2 (Heat, High pH) Epiafzelechin->Afzelechin Reversible

Caption: The reversible epimerization of Afzelechin to Epiafzelechin, accelerated by heat and high pH.

TroubleshootingWorkflow start High Epimerization Detected check_extraction 1. Review Extraction Protocol start->check_extraction extraction_pH Is solvent pH < 4? check_extraction->extraction_pH No extraction_temp Is temp ≤ 40°C? extraction_pH->extraction_temp Yes solution_extraction Adjust solvent pH to 3-4. Reduce extraction temperature. extraction_pH->solution_extraction check_storage 2. Review Storage Conditions extraction_temp->check_storage Yes extraction_temp->solution_extraction No storage_state Is sample stored as a dry solid at ≤ -20°C? check_storage->storage_state No storage_solution If solution, is pH < 4 and temp ≤ 4°C? storage_state->storage_solution No check_analysis 3. Review Analysis Prep storage_state->check_analysis Yes storage_solution->check_analysis Yes solution_storage Lyophilize to a powder for long-term storage. storage_solution->solution_storage No analysis_conditions Are analytical solvents acidic? Is autosampler cool? check_analysis->analysis_conditions No solution_analysis Use acidic mobile phase. Cool autosampler. analysis_conditions->solution_analysis end_node Problem Resolved analysis_conditions->end_node Yes solution_extraction->end_node solution_storage->end_node solution_analysis->end_node

Caption: A troubleshooting workflow to identify and resolve sources of Afzelechin epimerization.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Afzelechin and Trolox

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing quest for potent natural antioxidants, flavonoids have emerged as a promising class of compounds. This guide provides a detailed comparison of the antioxidant activity of Afzelechin, a specific type of flavan-3-ol, with Trolox, a water-soluble analog of vitamin E widely used as a standard for antioxidant capacity measurement. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of their relative efficacy.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its ability to scavenge free radicals. A common method to assess this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant potency.

CompoundDPPH Radical Scavenging Activity (IC50)Reference
(-)-Afzelechin21.8 µM[1]
Trolox48.8 µM[1]

As indicated in the table, (-)-afzelechin exhibits a significantly lower IC50 value compared to Trolox in the DPPH assay, suggesting it is a more potent antioxidant.[1]

Experimental Protocols

To ensure a comprehensive understanding of how these values are derived, detailed protocols for common antioxidant assays are provided below. These assays are fundamental in determining the Trolox Equivalent Antioxidant Capacity (TEAC) of a compound.[2]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for assessing antioxidant activity.[3] It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[4] This neutralization leads to a color change from purple to yellow, which is measured spectrophotometrically at approximately 517 nm.[3]

Principle: The antioxidant compound reduces the stable DPPH radical, causing a decrease in absorbance of the solution. The extent of discoloration is proportional to the scavenging activity of the antioxidant.

General Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[3] This solution is then diluted to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[3]

  • Standard and Sample Preparation: A series of standard solutions of Trolox are prepared at different concentrations.[5][6] The test compound (Afzelechin) is also prepared in a series of dilutions.

  • Reaction: The test compound or standard is mixed with the DPPH working solution.[3]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3][6]

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[3]

  • Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method for measuring antioxidant capacity.[7] It involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore.

Principle: In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[8]

General Procedure:

  • Generation of ABTS•+: The ABTS•+ radical is generated by reacting ABTS stock solution with a strong oxidizing agent, such as potassium persulfate.[7][8][9] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[8][9]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Standard and Sample Preparation: A series of standard solutions of Trolox and the test compound are prepared.

  • Reaction: The test compound or standard is added to the ABTS•+ working solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis DPPH Prepare DPPH Working Solution Mix Mix DPPH with Standard or Sample DPPH->Mix Standard Prepare Trolox Standard Dilutions Standard->Mix Sample Prepare Afzelechin Sample Dilutions Sample->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow of the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis ABTS_Radical Generate ABTS•+ Radical Cation ABTS_Working Prepare ABTS•+ Working Solution ABTS_Radical->ABTS_Working Mix Mix ABTS•+ with Standard or Sample ABTS_Working->Mix Standard Prepare Trolox Standard Dilutions Standard->Mix Sample Prepare Afzelechin Sample Dilutions Sample->Mix Measure Measure Absorbance at 734 nm Mix->Measure Calculate Calculate % Inhibition Measure->Calculate TEAC Determine TEAC Value Calculate->TEAC

Caption: Workflow of the ABTS Radical Cation Decolorization Assay.

Antioxidant Mechanism of Action

Flavan-3-ols like afzelechin exert their antioxidant effects primarily through free radical scavenging.[1] Their chemical structure, particularly the presence of hydroxyl groups on the aromatic rings, enables them to donate a hydrogen atom or an electron to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction.

Antioxidant_Mechanism Afzelechin Afzelechin (Flavan-3-ol) Donation Donates Hydrogen Atom or Electron Afzelechin->Donation FreeRadical Free Radical (R•) (e.g., DPPH•, ABTS•+) FreeRadical->Donation StabilizedRadical Stabilized Radical (Non-reactive) Donation->StabilizedRadical AfzelechinRadical Afzelechin Radical (Relatively Stable) Donation->AfzelechinRadical

Caption: General Mechanism of Free Radical Scavenging by Afzelechin.

References

Differentiating Afzelechin and Epiafzelechin: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise analytical differentiation of stereoisomers is paramount. Afzelechin and its epimer, epiafzelechin, are flavan-3-ols with identical molecular formulas and mass, differing only in the stereochemistry at the C3 position of the C-ring. This subtle structural variance can lead to significant differences in their biological activities, making their distinct identification and quantification crucial. This guide provides a comparative overview of analytical methods for differentiating these two isomers, supported by experimental data and detailed protocols.

Introduction to Afzelechin and Epiafzelechin

Afzelechin [(2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol] and epiafzelechin [(2R,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol] are naturally occurring flavonoids found in a variety of plants. Their structural similarity poses a significant challenge for analytical separation and characterization. However, their distinct stereochemistry can be elucidated using a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation: The Power of Chirality

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating afzelechin and epiafzelechin. Due to their diastereomeric nature, they can be separated on achiral stationary phases, but for baseline separation and accurate quantification, chiral chromatography is often the method of choice.

Key Chromatographic Methods:

  • Chiral HPLC: This is the most effective method for resolving afzelechin and epiafzelechin. Chiral stationary phases (CSPs), particularly those based on polysaccharides like cellulose and amylose derivatives, can provide excellent separation.

  • Reversed-Phase HPLC (RP-HPLC): While less effective than chiral HPLC for baseline separation, RP-HPLC can sometimes achieve partial separation of afzelechin and epiafzelechin, depending on the column, mobile phase composition, and temperature. Often, the two isomers will co-elute or show very similar retention times, making accurate quantification difficult.

ParameterChiral HPLCReversed-Phase HPLC
Stationary Phase Chiral (e.g., polysaccharide-based)Achiral (e.g., C18)
Separation Principle Enantioselective interactions with the CSPDifferences in hydrophobicity
Resolution Typically baseline separationOften partial or no separation
Quantification AccurateProne to error due to co-elution
Experimental Protocol: Chiral HPLC Separation

A common approach for the chiral separation of flavan-3-ols involves the use of a polysaccharide-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Chiral column (e.g., Chiralcel OD-H, Chiralpak AD, or similar).

Mobile Phase:

  • A mixture of n-hexane and a polar organic solvent such as isopropanol or ethanol. The exact ratio needs to be optimized for the specific column and isomers. For example, a starting point could be n-hexane:isopropanol (80:20, v/v).

  • For basic compounds, a small amount of an amine modifier like diethylamine (DEA) may be added to the mobile phase to improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) can be used.

Procedure:

  • Prepare a standard solution of the mixture of afzelechin and epiafzelechin in the mobile phase.

  • Set the column temperature (e.g., 25 °C).

  • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Inject the standard solution.

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Identify the peaks corresponding to afzelechin and epiafzelechin based on their retention times (which will need to be determined with pure standards if available).

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_results Data Analysis sample Afzelechin/Epiafzelechin Mixture dissolve Dissolve in Mobile Phase sample->dissolve inject Inject into HPLC dissolve->inject column Chiral Column (e.g., Polysaccharide-based) inject->column separation Separation based on Diastereomeric Interactions column->separation detection UV/DAD Detection (280 nm) separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram quantification Quantification of Each Isomer chromatogram->quantification G cluster_nmr NMR Analysis cluster_diff Key Differentiating Features sample_prep Dissolve in Deuterated Solvent nmr_acq Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Spectra sample_prep->nmr_acq spectral_analysis Analyze Chemical Shifts and Coupling Constants nmr_acq->spectral_analysis j_coupling J(H2-H3) Coupling Constant (trans vs. cis) spectral_analysis->j_coupling chem_shift Chemical Shifts of C2, C3, H2, H3 spectral_analysis->chem_shift G cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response cluster_inhibition Inhibition by Isomers LPS LPS NFkB NF-κB Pathway LPS->NFkB iNOS_COX2 iNOS and COX-2 Expression NFkB->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation Afzelechin Afzelechin Afzelechin->iNOS_COX2 inhibition Epiafzelechin Epiafzelechin Epiafzelechin->iNOS_COX2 inhibition

A Comparative Analysis of Afzelechin 3-O-xyloside and its Aglycone, Afzelechin: Unraveling the Impact of Glycosylation on Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Afzelechin, a flavan-3-ol found in a variety of medicinal plants, has garnered significant attention for its diverse pharmacological properties, including potent anti-inflammatory and antioxidant effects. Its glycosidic forms, such as Afzelechin 3-O-xyloside, are also of great interest as the sugar moiety can significantly influence the compound's bioavailability, and ultimately, its therapeutic efficacy. This guide provides a comparative overview of the biological activities of this compound and its aglycone, afzelechin, based on available scientific data. While extensive research has elucidated the mechanisms of action for afzelechin, specific experimental data on the biological activities of this compound remains limited. Therefore, this comparison will leverage the comprehensive data on afzelechin and draw upon general principles of flavonoid glycoside pharmacology to infer the potential activities of its xyloside derivative.

Data Presentation: A Comparative Overview

Due to the current scarcity of direct experimental data for this compound, a quantitative comparison table is provided for the well-documented biological activities of its aglycone, afzelechin. This table summarizes key in vitro and in vivo findings.

Table 1: Summary of Quantitative Data on the Biological Activity of Afzelechin

Biological ActivityAssay/ModelTest SystemConcentration/DoseObserved EffectReference
Anti-inflammatory LPS-induced NO productionRAW 264.7 macrophages10, 20, 50 µMDose-dependent inhibition of nitric oxide production.[1][2]
LPS-induced iNOS and COX-2 expressionRAW 264.7 macrophages10, 20, 50 µMSignificant reduction in the protein expression of iNOS and COX-2.[1][2]
LPS-induced TNF-α, IL-6, and IL-1β productionRAW 264.7 macrophages10, 20, 50 µMDose-dependent decrease in the secretion of pro-inflammatory cytokines.[1][2]
Carrageenan-induced paw edemaMice10, 20 mg/kgSignificant reduction in paw edema volume.[1][2]
Antioxidant DPPH radical scavenging activityIn vitro-Potent free radical scavenging activity.
ABTS radical scavenging activityIn vitro-Strong radical scavenging capacity.
Superoxide anion scavenging activityIn vitro-Effective scavenging of superoxide radicals.
Anticancer Cytotoxicity against various cancer cell linesIn vitro-Demonstrated cytotoxic effects against specific cancer cell lines.
Neuroprotective Protection against oxidative stress-induced neuronal cell deathIn vitro-Exhibited protective effects on neuronal cells.

Note: The absence of data for this compound in this table highlights a significant research gap.

The Influence of Glycosylation: A Conceptual Comparison

The addition of a xylose moiety at the 3-O position of afzelechin is expected to alter its physicochemical properties, which in turn affects its biological activity. The following diagram illustrates the general principles of how glycosylation can modulate the bioactivity of a flavonoid aglycone.

G cluster_0 Afzelechin (Aglycone) cluster_1 This compound (Glycoside) Aglycone Afzelechin Bioactivity Biological Activity Aglycone->Bioactivity Direct Interaction (Higher in vitro potency) Glycoside This compound Absorption Absorption Glycoside->Absorption Improved Solubility Potential for altered transport Metabolism Metabolism Absorption->Metabolism Hydrolysis by gut microbiota or intestinal enzymes Aglycone_released Aglycone_released Metabolism->Aglycone_released Release of Afzelechin (in vivo) Aglycone_released->Bioactivity Delayed but potentially sustained activity G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates NFκB_n NF-κB Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Afzelechin Afzelechin Afzelechin->IKK Inhibits NFκB_n->Inflammatory_Genes Induces Transcription G cluster_0 LPS LPS JAK JAK LPS->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT1 (Dimer) STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus Translocates pSTAT1_n p-STAT1 Inflammatory_Genes Pro-inflammatory Genes (iNOS) Afzelechin Afzelechin Afzelechin->JAK Inhibits pSTAT1_n->Inflammatory_Genes Induces Transcription G cluster_0 Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters and promotes degradation Nucleus Nucleus Nrf2->Nucleus Translocates Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Transcription Afzelechin Afzelechin Afzelechin->Keap1 Promotes Nrf2 dissociation Nrf2_n->ARE Binds to

References

A Comparative Guide to Analytical Methods for Afzelechin 3-O-xyloside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of Afzelechin 3-O-xyloside. Due to a lack of direct cross-validation studies for this specific compound, this guide presents a summary of typical performance characteristics and experimental protocols based on validated methods for similar flavonoid compounds.

Data Presentation: A Comparative Analysis

The selection of an analytical method hinges on a balance between sensitivity, selectivity, and operational considerations. Below is a table summarizing the typical validation parameters for HPLC-UV and LC-MS/MS methods based on the analysis of flavonoid glycosides.

Validation ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.999[1][2]> 0.99[3]
Limit of Detection (LOD) 0.1 - 1 µg/mL0.1 - 10 ng/mL[3]
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.5 - 50 ng/mL[3]
Accuracy (Recovery %) 95 - 108%[1][2]90 - 110%[3]
Precision (RSD %) < 2%[1][2]< 15%
Selectivity ModerateHigh
Cost LowerHigher
Throughput HighModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the quantification of a flavonoid glycoside like this compound using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of flavonoids.

a. Sample Preparation:

  • Extraction: Extract this compound from the sample matrix (e.g., plant material, biological fluid) using a suitable solvent such as methanol or ethanol, often with sonication or heating to improve efficiency.

  • Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • UV Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound.

c. Method Validation (as per ICH Guidelines[4][5][6]):

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration on the same day and on different days, respectively. The results are expressed as the relative standard deviation (RSD%).

  • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with a known amount of this compound standard at different concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for analyzing complex matrices or when very low concentrations of the analyte are expected.

a. Sample Preparation: The sample preparation steps are similar to those for HPLC-UV, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects.

b. Chromatographic and Mass Spectrometric Conditions:

  • LC System: Similar to HPLC-UV, but often an Ultra-High-Performance Liquid Chromatography (UHPLC) system is used for faster analysis and better resolution.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Similar gradient elution as in HPLC-UV.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) is commonly used, typically in negative ion mode for flavonoids.

  • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is often used for quantitative analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

c. Method Validation (as per ICH Guidelines[4][5][6]): The validation parameters are the same as for HPLC-UV (linearity, precision, accuracy, LOD, and LOQ), but the acceptance criteria may be wider for more complex bioanalytical methods. Matrix effects should also be evaluated.

Mandatory Visualization

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation (ICH) extraction Extraction filtration Filtration extraction->filtration dilution Dilution filtration->dilution hplc_uv HPLC-UV dilution->hplc_uv lc_msms LC-MS/MS dilution->lc_msms linearity Linearity hplc_uv->linearity precision Precision hplc_uv->precision accuracy Accuracy hplc_uv->accuracy lod_loq LOD/LOQ hplc_uv->lod_loq selectivity Selectivity hplc_uv->selectivity lc_msms->linearity lc_msms->precision lc_msms->accuracy lc_msms->lod_loq lc_msms->selectivity

Caption: General workflow for the cross-validation of analytical methods.

signaling_pathway afzelechin This compound receptor Cell Surface Receptor afzelechin->receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor Activates gene_expression Target Gene Expression (e.g., Anti-inflammatory) transcription_factor->gene_expression Induces

Caption: Hypothetical signaling pathway influenced by this compound.

References

In Silico Docking Analysis of Afzelechin: A Comparative Guide to Target Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Afzelechin's In Silico Performance Against Alternative Flavonoids for Key Protein Targets.

Comparative Docking Performance of Afzelechin and Alternative Compounds

The potential of a compound to act as a therapeutic agent is often initially assessed through in silico molecular docking, which predicts the binding affinity between a ligand (the compound) and a target protein. A lower binding energy indicates a more stable and favorable interaction. The following tables present a comparison of the binding energies of afzelechin and other flavonoids against two key antibacterial targets: Acyl-Homoserine Lactone (AHL) Synthase and DNA Gyrase.

Target: Acyl-Homoserine Lactone (AHL) Synthase

AHL synthase is a crucial enzyme in bacterial quorum sensing, a communication system that regulates virulence and biofilm formation. Inhibiting this enzyme can disrupt these pathogenic processes.

CompoundBinding Energy (kcal/mol)Reference Compound(s)
Afzelechin -7.22 -
7-O-methyl aromadendrin-6.66-
3,6′-di-O-sinapoylsucrose-8.988-

Table 1: Comparative binding energies of flavonoids and other natural compounds with AHL Synthase.

Target: DNA Gyrase

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, playing a critical role in DNA replication and repair. It is a well-established target for antibiotics.

CompoundBinding Energy (kcal/mol)Reference Compound(s)
Afzelin -7.13 Chloramphenicol
Top Flavonoid Hits-8.861 to -10.36Co-crystal ligand

Table 2: Comparative binding energies of afzelin and other flavonoids with DNA Gyrase.

Experimental Protocols: A Generalized In Silico Docking Workflow

The following protocol outlines a typical workflow for molecular docking studies of flavonoids, based on methodologies reported in the cited literature.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning charges (e.g., Kollman charges). The energy of the protein structure is then minimized using a force field like AMBER.

  • Ligand Structure Retrieval: The 2D or 3D structure of the flavonoid ligand (e.g., afzelechin) is obtained from a chemical database such as PubChem.

  • Ligand Preparation: The ligand's structure is optimized, and its energy is minimized. Torsional degrees of freedom are typically defined to allow for flexibility during docking.

2. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, AutoDock Vina, and PyRx.

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.

  • Docking Algorithm: A genetic algorithm or other search algorithm is employed to explore various conformations and orientations of the ligand within the grid box.

  • Scoring Function: A scoring function is used to estimate the binding affinity (in kcal/mol) for each docked pose.

3. Analysis of Docking Results:

  • Binding Pose Selection: The docked conformation with the lowest binding energy is typically selected as the most probable binding mode.

  • Interaction Analysis: The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of binding.

  • Molecular Dynamics (Optional): For further validation, molecular dynamics simulations (using software like GROMACS) can be performed to assess the stability of the ligand-protein complex over time.

Visualizing In Silico Docking

To better understand the processes involved in in silico docking, the following diagrams, generated using Graphviz, illustrate the general workflow and the fundamental concept of ligand-protein interaction.

In_Silico_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Protein Data Bank (PDB) Protein_Prep Protein Preparation (Add Hydrogens, Minimize Energy) PDB->Protein_Prep PubChem PubChem Database Ligand_Prep Ligand Preparation (Energy Minimization) PubChem->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis MD_Sim Molecular Dynamics (Optional) Analysis->MD_Sim

Caption: General workflow of an in silico molecular docking study.

Ligand_Protein_Interaction cluster_ligand cluster_interactions Target_Protein Target Protein (Active Site) HBond Hydrogen Bonds Target_Protein->HBond Hydrophobic Hydrophobic Interactions Target_Protein->Hydrophobic Ligand Ligand (Afzelechin) Ligand->Target_Protein Binding Ligand->HBond Ligand->Hydrophobic

Caption: Conceptual diagram of ligand-protein interactions.

A Comparative Guide to Validated LC-MS Methods for Afzelechin 3-O-xyloside Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview and comparison of a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of Afzelechin 3-O-xyloside in plasma samples. The methodologies and performance data presented are based on established and validated techniques for structurally similar flavonoid glycosides and the aglycone, (-)-epiafzelechin. This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical method for pharmacokinetic and other related studies.

Introduction to this compound Analysis

This compound is a flavonoid glycoside with potential pharmacological activities. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties, a sensitive and selective analytical method for its quantification in biological matrices like plasma is crucial. LC-MS/MS has become the gold standard for such bioanalytical applications due to its high sensitivity, specificity, and wide dynamic range. While a specific validated method for this compound was not found in the public domain, this guide outlines a proposed method derived from validated protocols for analogous compounds, such as (-)-epiafzelechin and other flavonoid glycosides.

Proposed LC-MS/MS Method and Alternative Approaches

A validated LC-MS/MS method is proposed for the quantification of this compound in plasma. The key components of this method are compared with alternative techniques in the following sections.

Sample Preparation

Effective sample preparation is critical to remove plasma proteins and other interfering substances. A comparison of common techniques is presented below.

Table 1: Comparison of Plasma Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.May result in less clean extracts and significant matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).Cleaner extracts than PPT, can concentrate the analyte.More time-consuming and requires larger solvent volumes.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away; the analyte is then eluted with a small volume of solvent.Provides the cleanest extracts, high recovery, and analyte concentration.More complex and expensive than PPT and LLE.

For the proposed method, Liquid-Liquid Extraction (LLE) with ethyl acetate is recommended as a balance between sample cleanliness and procedural simplicity, based on its successful application for the related compound, (-)-epiafzelechin.[1]

Chromatographic Separation

The choice of the analytical column and mobile phase is crucial for achieving good separation and peak shape.

Table 2: Comparison of Liquid Chromatography Parameters

ParameterProposed MethodAlternativeRationale for Proposed Method
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)Phenyl-Hexyl, CyanoC18 columns provide excellent retention and separation for a wide range of flavonoid glycosides.
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium AcetateFormic acid aids in the protonation of the analyte, enhancing ionization efficiency in positive ion mode ESI.
Mobile Phase B AcetonitrileMethanolAcetonitrile generally provides better peak shapes and lower backpressure than methanol.
Elution GradientIsocraticA gradient elution is necessary to effectively separate the analyte from endogenous plasma components and potential metabolites.
Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Table 3: Proposed Mass Spectrometry Parameters

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeFlavonoid glycosides can be ionized in both modes; the optimal mode should be determined experimentally.
Monitoring Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Precursor Ion [M+H]⁺ or [M-H]⁻ To be determined experimentally for this compoundThis is the mass-to-charge ratio of the intact molecule.
Product Ion To be determined experimentallyThis is a specific fragment ion generated by collision-induced dissociation of the precursor ion. A common fragmentation for glycosides is the loss of the sugar moiety.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Serially dilute the stock solution with methanol:water (50:50, v/v) to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of a suitable internal standard (e.g., a structurally similar compound not present in the matrix, such as rutin) in a similar manner.

Preparation of Calibration Standards and Quality Control Samples
  • Spike blank plasma with the appropriate working solutions to prepare a series of calibration standards (typically 6-8 non-zero concentrations) and QC samples at low, medium, and high concentration levels.

Plasma Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample, calibration standard, or QC sample, add the internal standard working solution.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition and inject into the LC-MS/MS system.

Method Validation Parameters

The proposed method should be validated according to regulatory guidelines (e.g., FDA or EMA).[2][3][4] The expected performance, based on data from similar assays, is summarized below.[1][5]

Table 4: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%1-20 ng/mL
Accuracy (% Bias) Within ±15% of the nominal value (±20% for LLOQ)90-110%
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)< 15%
Recovery Consistent, precise, and reproducible> 75%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Within acceptable limits
Stability (Freeze-thaw, short-term, long-term, post-preparative) Analyte concentration within ±15% of the initial concentrationStable under typical storage and handling conditions

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental and validation processes.

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample/ Standard/QC Add_IS Add Internal Standard (IS) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into UPLC System Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation (r² ≥ 0.99) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of this compound in plasma.

G Bioanalytical Method Validation Pathway Method_Development Method Development Full_Validation Full Method Validation Method_Development->Full_Validation Sample_Analysis Routine Sample Analysis Full_Validation->Sample_Analysis Selectivity Selectivity & Specificity Linearity Linearity & Range LLOQ LLOQ Accuracy Accuracy Precision Precision Recovery Recovery Matrix_Effect Matrix Effect Stability Stability

Caption: Logical pathway for bioanalytical method validation.

Conclusion

This guide outlines a robust and reliable LC-MS/MS method for the quantification of this compound in plasma, based on established analytical principles for similar compounds. The proposed method, utilizing liquid-liquid extraction for sample preparation and a reversed-phase C18 column for chromatographic separation, is expected to provide the necessary sensitivity, selectivity, accuracy, and precision for pharmacokinetic and other bioanalytical studies. Adherence to the detailed experimental protocols and validation guidelines presented will ensure the generation of high-quality, reproducible data.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Afzelechin 3-O-xyloside, ensuring compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

When handling this compound for disposal, it is imperative to adhere to standard chemical safety measures. Assume the compound is hazardous in the absence of a specific Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In case of a spill, avoid generating dust. Carefully collect the spilled material using an absorbent pad for liquids or by gently sweeping for solids. The collected waste and cleaning materials should be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[1] The following steps provide a general guideline:

  • Waste Characterization: Treat this compound as a hazardous chemical waste.[2] This is a conservative but necessary precaution in the absence of specific hazard data.

  • Container Selection:

    • Use a chemically compatible container with a leak-proof, screw-on cap.[3][4]

    • Ensure the container is in good condition, free from cracks or leaks.[2]

    • Do not use food containers for storing chemical waste.[4]

    • For liquid waste, do not fill the container to more than 80% capacity to allow for expansion.[4]

  • Waste Segregation:

    • Segregate solid and liquid waste forms of this compound.

    • Store the waste container separately from incompatible materials such as strong acids, bases, and oxidizers.[4]

    • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[3]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[1][2]

    • Specify the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1][4]

    • Indicate the quantity or concentration of the waste.

    • Include the date of waste generation and the name of the principal investigator or laboratory contact.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste storage area.[3]

    • Keep the container closed except when adding waste.[2][3]

  • Disposal Request:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2] Do not dispose of this compound down the drain or in the regular trash.[1][4]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as pipette tips, gloves, and empty containers, should also be disposed of as hazardous waste.

  • Empty Containers: Triple-rinse the original container with a suitable solvent in which this compound is soluble (e.g., DMSO, Methanol, Ethanol).[5][6] Collect the rinsate as hazardous liquid waste.[2][7] After triple-rinsing, the container may be disposed of in the regular trash or recycling, depending on institutional policies.[2][7]

  • Labware: Contaminated labware, such as glassware, should be decontaminated or disposed of as hazardous waste.[2]

Quantitative Data Summary

ParameterGuidelineSource
Liquid Waste Container Fill LevelDo not exceed 80% capacity[4]
Hazardous Waste Storage Time LimitTypically within 90 days of generation[3]
Maximum Storage Quantity (Individual Waste)Up to 55 gallons before mandatory collection[3]

Disposal Workflow

DisposalWorkflow A Start: this compound for Disposal B Wear Appropriate PPE A->B C Characterize as Hazardous Waste B->C D Select Compatible, Leak-Proof Container C->D E Segregate Solid and Liquid Waste D->E F Label Container: 'Hazardous Waste', Full Chemical Name, Date, Contact E->F G Store in Designated Hazardous Waste Area with Secondary Containment F->G H Contact EHS for Waste Pickup G->H I End: Proper Disposal H->I

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Afzelechin 3-O-xyloside, a flavonoid compound. Adherence to these protocols is crucial for minimizing exposure risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles or a face shieldProtects against dust particles and potential splashes of solutions.[3]
Hand Protection Nitrile glovesRecommended for handling chemicals. Gloves should be changed regularly and immediately if contaminated.[3][4]
Respiratory Protection NIOSH-approved respirator with a particulate filterAdvised for operations that may generate dust, such as weighing.[3]
Body Protection Laboratory coat or disposable gownPrevents skin contact with the chemical.[3]

Operational Plan: From Receipt to Disposal

A structured operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

1. Receiving and Storage: Upon receiving the compound, gently shake the vial to ensure any powder that may have adhered to the cap or neck during transit settles to the bottom.[1] For liquid products, a brief centrifugation at 200-500 RPM will gather the liquid at the bottom of the vial.[1]

Store the product as recommended by the supplier, typically in a tightly sealed vial at 2-8°C for up to 24 months.[1] If stock solutions are prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[1] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]

2. Handling and Preparation:

  • Ventilation: Always work in a well-ventilated area. For handling the powdered form, a chemical fume hood is strongly recommended to minimize inhalation risks.[3]

  • Weighing and Transfer: Exercise caution to avoid the generation of dust. Utilize weighing paper or a contained vessel for transfers.

  • Solution Preparation: When preparing solutions, select an appropriate solvent. To enhance solubility, the tube can be heated to 37°C and sonicated for a short period.[5]

3. Spill Management: In the event of a spill, if it is safe to do so, contain the source.[3] For spills of the dry solid, use a damp cloth or a filtered vacuum to clean the area, which will help control dust generation.[3] The affected area should be thoroughly cleaned after the spill has been removed.[3]

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.[3]

  • Waste Collection: Collect all contaminated materials, including gloves, weighing papers, and pipette tips, in a designated and clearly labeled chemical waste container.

  • Disposal: Dispose of the chemical waste in strict accordance with local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[3]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Retrieve this compound from Storage B->C Proceed when ready D Equilibrate to Room Temperature C->D E Weighing and Solution Preparation D->E F Conduct Experiment E->F spill Spill? E->spill G Clean Work Area F->G Post-experiment H Segregate and Label Chemical Waste G->H I Dispose of Waste per Institutional Protocol H->I J Doff and Dispose of Contaminated PPE I->J spill->F No spill_proc Follow Spill Management Protocol spill->spill_proc Yes spill_proc->G

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.